Benzyl benzylcarbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-benzylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(16-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKFHZRKLTWFKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406862 | |
| Record name | benzyl benzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39896-97-4 | |
| Record name | benzyl benzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl Benzylcarbamate from Benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing benzyl benzylcarbamate, a significant carbamate derivative, with a primary focus on pathways originating from benzyl alcohol. This document details established methodologies, including multi-step syntheses involving key intermediates like benzyl chloroformate and benzyl isocyanate. Experimental protocols, quantitative data, and workflow visualizations are presented to facilitate practical application in a research and development setting.
Introduction
This compound, also known as N-benzyl benzylcarbamate or dibenzyl carbamate, is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring a carbamate core flanked by two benzyl groups, imparts specific physicochemical properties that are leveraged in various applications, including its use as a protecting group and as a scaffold in the design of novel bioactive molecules. This guide explores the primary synthetic strategies for obtaining this target molecule, emphasizing benzyl alcohol as a key starting material.
Synthetic Pathways from Benzyl Alcohol
While a direct, one-pot synthesis of this compound from benzyl alcohol and benzylamine has yet to be prominently established in the literature, several reliable multi-step pathways are available. These routes typically involve the activation of benzyl alcohol or the preparation of a reactive intermediate from benzylamine, followed by a coupling reaction.
Pathway A: Synthesis via Benzyl Chloroformate Intermediate
This is a widely employed and classical two-step approach for carbamate synthesis. It involves the initial conversion of benzyl alcohol to the more reactive benzyl chloroformate, which is subsequently reacted with benzylamine to yield the desired product.
Step 1: Synthesis of Benzyl Chloroformate
Benzyl alcohol is reacted with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene, to produce benzyl chloroformate. Phosgene is highly toxic and requires specialized handling procedures.[1][2]
Step 2: Synthesis of this compound
The resulting benzyl chloroformate is then reacted with benzylamine in the presence of a base to neutralize the HCl byproduct, affording this compound.[3]
Pathway B: Synthesis via Benzyl Isocyanate Intermediate
This alternative two-step route involves the preparation of benzyl isocyanate from benzylamine, which then reacts with benzyl alcohol to form the target carbamate.
Step 1: Synthesis of Benzyl Isocyanate
Benzylamine is reacted with phosgene or a phosgene substitute to yield benzyl isocyanate.[4][5][6] This intermediate is a versatile reagent but is also toxic and requires careful handling.[4]
Step 2: Synthesis of this compound
Benzyl isocyanate is then reacted with benzyl alcohol. This reaction is typically straightforward and often proceeds without the need for a catalyst, although one can be used to accelerate the reaction.[7]
Quantitative Data Summary
The following tables summarize the quantitative data for the key reactions in the synthesis of this compound.
Table 1: Synthesis of Benzyl Chloroformate from Benzyl Alcohol
| Reagent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Phosgene | -10 to -20 | 12 h | 97 | [8] |
| Triphosgene | 110 | - | Low (<15) |
Table 2: Synthesis of this compound from Benzyl Chloroformate and Benzylamine
| Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sodium Carbonate | Water | 0 | - | High (not specified) | [2] |
| Triethylamine | Dichloromethane | - | - | High (not specified) | [3] |
Table 3: Synthesis of Benzyl Isocyanate from Benzylamine
| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phosgene | - | Low to Elevated | ~85 | [5] |
| Triphosgene | Dichloromethane | Reflux | High (not specified) | [6] |
Table 4: Synthesis of this compound from Benzyl Isocyanate and Benzyl Alcohol
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Triethylamine | Toluene | 105-110 | 4-5 h | 65-72 | [7] |
Detailed Experimental Protocols
Protocol for Pathway A: Via Benzyl Chloroformate
Step 1: Synthesis of Benzyl Chloroformate from Benzyl Alcohol and Phosgene [8]
-
Warning: Phosgene is extremely toxic and must be handled with extreme caution in a well-ventilated fume hood with appropriate safety measures in place.
-
Procedure: A solution of benzyl alcohol (1.00 mol) is added dropwise to a pre-cooled (-10 to -20 °C) solution of excess phosgene in an appropriate solvent (e.g., toluene).
-
The reaction mixture is stirred at 0 °C for 12 hours, with the reaction progress monitored by a suitable analytical technique (e.g., TLC, GC).
-
Upon completion, excess phosgene and solvent are carefully removed under reduced pressure.
-
The crude benzyl chloroformate is purified by vacuum distillation to yield a colorless liquid.
Step 2: Synthesis of this compound from Benzyl Chloroformate and Benzylamine [3]
-
Procedure: To a solution of benzylamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane at 0 °C, a solution of benzyl chloroformate (1.0 eq) in dichloromethane is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction mixture is washed with water, dilute HCl, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford pure this compound.
Protocol for Pathway B: Via Benzyl Isocyanate
Step 1: Synthesis of Benzyl Isocyanate from Benzylamine and Triphosgene [6]
-
Warning: Triphosgene is a solid phosgene equivalent and should be handled with care in a fume hood.
-
Procedure: To a solution of triphosgene (0.33 eq) in dichloromethane, a solution of benzylamine (1.0 eq) in dichloromethane is added dropwise, followed by the dropwise addition of triethylamine (1.0 eq).
-
The solvent is removed under reduced pressure. The resulting residue contains the crude benzyl isocyanate.
Step 2: Synthesis of this compound from Benzyl Isocyanate and Benzyl Alcohol [7]
-
Procedure: A solution of crude benzyl isocyanate in toluene is added to a mixture of benzyl alcohol (1.0 eq), a catalytic amount of triethylamine, and an inhibitor (e.g., phenothiazine) at 0-5 °C.
-
The mixture is stirred and allowed to warm to room temperature until the reaction is complete (monitored by HPLC).
-
The solvent is removed under reduced pressure, and the residue is purified by crystallization from a suitable solvent system (e.g., heptane) to yield this compound.
Conclusion
The synthesis of this compound from benzyl alcohol is most reliably achieved through multi-step synthetic routes. The two primary pathways detailed in this guide, proceeding via either a benzyl chloroformate or a benzyl isocyanate intermediate, offer robust and well-documented methods for obtaining the target compound. The choice of pathway may be dictated by the availability of reagents, safety considerations associated with phosgene and its derivatives, and the desired scale of the synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field, enabling the practical implementation of these synthetic strategies. Further research into the development of a direct, catalytic, one-pot synthesis from benzyl alcohol and benzylamine would represent a significant advancement in terms of process efficiency and green chemistry.
References
- 1. Phosgene - Wikipedia [en.wikipedia.org]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl isocyanate – general description and application [georganics.sk]
- 5. US2847440A - Process for the preparation of isocyanates - Google Patents [patents.google.com]
- 6. Benzyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 7. How to synthesize Benzyl vinylcarbamate?_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Structure of Benzyl Benzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of benzyl benzylcarbamate. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide compiles information from analogous N-substituted carbamates and established synthetic methodologies. The content herein is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis, offering insights into the probable characteristics and preparation of this compound.
Introduction
This compound, also known as benzyl N-benzylcarbamate or dibenzyl carbamate, is an organic compound featuring a carbamate functional group with benzyl substituents on both the nitrogen and the oxygen atoms. Carbamates are of significant interest in medicinal chemistry and drug design due to their structural resemblance to the peptide bond and their ability to act as prodrugs or bioactive molecules themselves. The benzyl groups in this compound influence its steric and electronic properties, which in turn affect its reactivity, stability, and potential biological interactions. This guide aims to provide a detailed understanding of its chemical nature.
Chemical Structure and Properties
The structure of this compound consists of a central carbamate moiety flanked by two benzyl groups.
Molecular Structure:
Reactivity and Stability
Carbamates are generally stable compounds. The benzyloxycarbonyl (Cbz or Z) group is a well-known protecting group for amines in organic synthesis. The stability of the carbamate linkage in this compound is expected to be similar.
Deprotection: The benzyl groups can be cleaved under specific conditions.
-
Hydrogenolysis: The most common method for the deprotection of a Cbz group is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This would cleave the O-benzyl bond to release the carbamic acid, which would then decarboxylate.
-
Acidic Conditions: Strong acids can also be used to remove the Cbz group.
N-H Reactivity: The proton on the nitrogen atom is weakly acidic and can be removed by a strong base, allowing for further functionalization at the nitrogen center.
Biological Activity and Drug Development Relevance
There is currently no specific information in the public domain regarding the biological activity or signaling pathways associated with this compound. However, the carbamate functional group is a common motif in many pharmaceuticals. The presence of the two benzyl groups would confer significant lipophilicity to the molecule, which could influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Researchers in drug development may consider synthesizing and screening this compound or its derivatives for various biological targets, leveraging the known bioactivity of other carbamate-containing compounds.
Conclusion
This compound is a molecule of interest in organic synthesis and potentially in medicinal chemistry. While detailed experimental data is sparse, its chemical properties, structure, and reactivity can be reasonably predicted based on the well-established chemistry of carbamates and related N-substituted analogs. The synthetic route via the reaction of benzylamine and benzyl chloroformate provides a reliable method for its preparation. Further research is warranted to fully characterize this compound and explore its potential applications.
An In-depth Technical Guide to the Solubility of Benzyl Carbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of benzyl carbamate in various organic solvents. Benzyl carbamate is a key intermediate in organic synthesis, particularly in the introduction of a protected amino group in the development of pharmaceuticals. A thorough understanding of its solubility is crucial for reaction optimization, purification, and formulation development.
Quantitative Solubility Data
Precise, temperature-dependent quantitative solubility data for benzyl carbamate in a variety of organic solvents remains a gap in the scientific literature. However, qualitative and semi-quantitative descriptions have been reported. The following tables summarize the available information.
Table 1: Quantitative Solubility of Benzyl Carbamate in Water
| Solvent | Chemical Formula | Temperature (°C) | Solubility (g/L) |
| Water | H₂O | 37 | 68.02[1][2][3] |
Table 2: Qualitative and Semi-Quantitative Solubility of Benzyl Carbamate in Organic Solvents
| Solvent | Chemical Class | Solubility Description |
| Chloroform | Halogenated Hydrocarbon | Soluble[4], Slightly Soluble[1][3][5] |
| Dichloromethane | Halogenated Hydrocarbon | Soluble[4] |
| N,N-Dimethylformamide (DMF) | Amide | Soluble[4] |
| Methanol | Alcohol | Soluble[4], Slightly Soluble[1][3][5] |
| Benzene | Aromatic Hydrocarbon | Moderately Soluble[4], Soluble[1][5] |
| Toluene | Aromatic Hydrocarbon | Soluble (used for recrystallization)[5] |
| Ethyl Acetate | Ester | Soluble (used for recrystallization)[6] |
| Hexane | Alkane | Used as an anti-solvent for precipitation[6] |
| Diethyl Ether | Ether | - |
Note: The conflicting descriptions of "soluble" and "slightly soluble" for chloroform and methanol highlight the need for precise quantitative measurements.
Experimental Protocols
Given the limited availability of quantitative data, researchers may need to determine the solubility of benzyl carbamate in specific solvents for their applications. The following is a general experimental protocol for the gravimetric determination of solubility.
Protocol: Gravimetric Solubility Determination
1. Materials and Equipment:
-
Benzyl carbamate (high purity)
-
Solvent of interest (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with sealed caps (e.g., 20 mL scintillation vials)
-
Syringe filters (0.2 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
2. Procedure:
-
Sample Preparation: Add an excess amount of benzyl carbamate to a vial. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume or mass of the solvent of interest to the vial.
-
Equilibration: Seal the vial and place it in the temperature-controlled shaker or water bath. Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure saturation. The temperature should be maintained at the desired value (e.g., 25 °C, 40 °C).
-
Sample Withdrawal: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the withdrawn supernatant through a syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microcrystals.
-
Solvent Evaporation: Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the benzyl carbamate (melting point of benzyl carbamate is 86-89 °C).
-
Mass Determination: Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator and then weigh it on the analytical balance.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + solid) - (Mass of empty dish)] / (Volume of supernatant withdrawn in mL) * 100
3. Data Reporting:
-
Record the solubility value in g/100 mL or other appropriate units (e.g., mol/L).
-
Specify the solvent and the temperature at which the measurement was performed.
-
It is recommended to perform the experiment in triplicate to ensure accuracy and report the average value with the standard deviation.
Mandatory Visualizations
Signaling Pathway
Carbamates, as a class of compounds, have been shown to interact with various biological pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of cellular defense against oxidative stress and has been implicated in the toxic effects of some carbamates.[7][8][9][10][11]
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of benzyl carbamate and the determination of its solubility.
Synthesis of Benzyl Carbamate
The synthesis of benzyl carbamate is typically achieved through the reaction of benzyl chloroformate with ammonia.[1][3][5][12]
Solubility Determination Workflow
This workflow outlines the key steps for determining the solubility of benzyl carbamate in an organic solvent.
References
- 1. Benzyl carbamate | 621-84-1 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 621-84-1 | CAS DataBase [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl carbamate CAS#: 621-84-1 [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents [patents.google.com]
The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to synthesize peptides with defined sequences is a cornerstone of modern chemistry, biochemistry, and pharmacology. This capability, however, was not always within our grasp. Before the 1930s, attempts to link amino acids often resulted in uncontrolled polymerization, yielding complex and uncharacterizable mixtures. The landscape of chemical synthesis was irrevocably changed with the introduction of the carboxybenzyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932.[1][2][3] This innovation provided the first reliable method for the stepwise synthesis of peptides, paving the way for the development of novel therapeutics, research tools, and a deeper understanding of biological processes.[1][4]
A Historical Breakthrough in Peptide Chemistry
The primary obstacle in early peptide synthesis was the inherent reactivity of amino acids, each possessing both a nucleophilic amino group and a carboxylic acid.[1] Activating the carboxylic acid of one amino acid for reaction with the amino group of another would often lead to self-reaction, preventing controlled chain elongation.[1]
In 1932, at the Kaiser Wilhelm Institute for Leather Research in Dresden, Germany, Max Bergmann and his doctoral student Leonidas Zervas introduced the carboxybenzyl (benzyloxycarbonyl) group as a temporary shield for the α-amino group of amino acids.[1][3] The Cbz group proved to be stable under the conditions required for peptide bond formation yet could be readily removed under mild, specific conditions, namely catalytic hydrogenolysis.[1][5] This discovery was a paradigm shift, enabling the rational and sequential assembly of amino acids into peptides of defined structure for the first time.[1][3] The significance of this work cannot be overstated, as it laid the foundational principles for solution-phase and, eventually, solid-phase peptide synthesis developed decades later by Bruce Merrifield.[1][4]
The Chemistry of the Cbz Group: Protection and Deprotection
The utility of the Cbz group lies in its distinct chemical properties. It is introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic Schotten-Baumann reaction.[1] This converts the nucleophilic amine into a significantly less reactive carbamate, effectively "masking" it.
The elegance of the Cbz group is fully realized in its selective removal. The original and most common method for deprotection is catalytic hydrogenolysis.[1][5] In the presence of a palladium catalyst and a hydrogen source, the Cbz group is cleaved to yield the free amine, with toluene and carbon dioxide as the only byproducts.[5][6] This process is remarkably mild and orthogonal to many other protecting groups used in organic synthesis.[5]
Data Presentation: Quantitative Analysis of Cbz Group Transformations
The following tables summarize quantitative data for the protection and deprotection of amines using the Cbz group, compiled from various sources to allow for easy comparison.
Table 1: Representative Yields for Cbz Protection of Various Amines
| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |
| Glycine | Cbz-Cl, aq. NaOH, 0 °C | 95-99 | |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | 95-97 | |
| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | >90 | [7] |
| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 | [7] |
| General Amines | Cbz-Cl, H₂O, rt | 90-98 | |
| L-Cyclohexylglycine | Cbz-Cl, 20% aq. NaOH | 82.3 | |
| Various Amines | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C, 20 h | 90 | [5] |
Table 2: Comparison of Cbz Deprotection Methods and Yields
| Cbz-Protected Substrate | Deprotection Method and Conditions | Time | Yield (%) | Reference |
| N-Cbz-dioctylamine | 10% Pd/C, H₂ (balloon), MeOH, rt | 1 h | 99 | |
| Cbz-L-Phe-L-Leu-OEt | 10% Pd/C, H₂ (1 atm), H₂O with TPGS-750-M, rt | < 2 h | >95 | [6] |
| General Cbz-amines | 10% Pd/C, Ammonium Formate, MeOH, rt | 0.5-3 h | >90 | [4] |
| General Cbz-amines | 10% Pd/C, NaBH₄, MeOH, rt | 3-10 min | High | |
| N-Cbz-amino acid | 33% HBr in Acetic Acid, rt | Varies | Generally high | |
| N-Cbz-2-(pyrimidyl)amine | 10% Pd/C, 10% Nb₂O₅/C, H₂ (balloon), MeOH, rt | 1 h | 97 |
Experimental Protocols
The following are detailed experimental protocols for the introduction and removal of the Cbz protecting group.
Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)
This protocol is adapted from the general procedure described by Bergmann and Zervas.[1]
Materials:
-
Amino acid (1.0 equivalent)
-
2 N Sodium hydroxide solution
-
Benzyl chloroformate (Cbz-Cl) (1.0 equivalent)
-
4 N Sodium hydroxide solution
-
Diethyl ether
-
Concentrated hydrochloric acid
Procedure:
-
In a flask equipped with a mechanical stirrer and cooled in an ice bath, dissolve the amino acid (e.g., 0.1 mole) in 2 N sodium hydroxide.
-
With vigorous stirring, simultaneously add benzyl chloroformate (0.1 mole) and 4 N sodium hydroxide dropwise over 20-25 minutes, maintaining the temperature at 0-5 °C. The 4 N NaOH is added to neutralize the HCl formed during the reaction.
-
After the addition is complete, continue stirring for an additional 10 minutes.
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to Congo red (approximately pH 2) with concentrated hydrochloric acid.
-
The Cbz-protected amino acid will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and air-dry.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis (H₂ Gas)
This is the most common and mildest method for Cbz group removal.[6]
Materials:
-
Cbz-protected compound (1.0 equivalent)
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol).
-
Carefully add the 10% Pd/C catalyst to the solution. Caution: The catalyst can be pyrophoric and should be handled with care, preferably under an inert atmosphere.
-
Secure the flask to a hydrogenation apparatus or seal with a septum. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an oxygen-free atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or a balloon is often sufficient) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter pad can ignite if it dries in the air. Keep it wet until it can be safely disposed of.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and are removed during this step.
Protocol 3: Cbz Deprotection by Transfer Hydrogenation
This method avoids the need for a pressurized hydrogen gas setup.[4]
Materials:
-
Cbz-protected compound (1.0 equivalent)
-
10% Palladium on carbon (Pd/C) catalyst (10-20% by weight)
-
Ammonium formate (2-5 equivalents)
-
Solvent (e.g., Methanol, DMF)
Procedure:
-
Dissolve the Cbz-protected compound in methanol or DMF in a round-bottom flask.
-
Add ammonium formate to the solution.
-
Carefully add the 10% Pd/C catalyst to the mixture.
-
Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 3 hours. For less reactive substrates, gentle heating may be required.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 4: Cbz Deprotection using HBr in Acetic Acid
This method is useful for substrates that are sensitive to hydrogenation.
Materials:
-
Cbz-protected compound
-
33% Hydrogen bromide (HBr) in acetic acid
-
Diethyl ether
Procedure:
-
Dissolve the Cbz-protected compound in a 33% solution of HBr in acetic acid at room temperature.
-
Stir the mixture and monitor the reaction by TLC. Deprotection is typically complete within 20 minutes to a few hours.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.
-
Isolate the precipitate by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to yield the amine salt.
Mandatory Visualizations
The following diagrams illustrate the core mechanisms and workflows associated with the Cbz protecting group.
References
- 1. Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. api.dspace.spbu.ru [api.dspace.spbu.ru]
- 4. Bergmann azlactone peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. Bergmann Azlactone Peptide Synthesis [drugfuture.com]
- 6. Über ein allgemeines Verfahren der Peptid‐Synthese | Semantic Scholar [semanticscholar.org]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Fundamental reaction mechanisms of benzyl carbamate
An In-Depth Technical Guide on the Core Reaction Mechanisms of Benzyl Carbamate
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis, particularly in the realm of peptide chemistry.[1][2] Its stability under a range of reaction conditions and the diverse methods available for its selective removal make it an invaluable tool for multi-step syntheses of complex molecules.[1][3] This technical guide provides a comprehensive overview of the fundamental reaction mechanisms associated with benzyl carbamate, including its formation and cleavage, supported by quantitative data and detailed experimental protocols.
The most common method for the introduction of the Cbz protecting group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[3] This reaction, often performed under Schotten-Baumann conditions, is a nucleophilic acyl substitution.[3][4]
The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of benzyl chloroformate.[4] This is followed by the expulsion of the chloride leaving group. A base, such as sodium carbonate or sodium bicarbonate, is required to neutralize the hydrochloric acid generated as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3][4]
Deprotection of Benzyl Carbamate (Cbz Cleavage)
The removal of the Cbz group can be achieved through several distinct mechanisms, providing flexibility in synthetic design. The choice of deprotection method is dictated by the overall functionality of the molecule and the desired orthogonality with other protecting groups.[2]
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and often the mildest method for Cbz deprotection.[2] This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[2] The reaction proceeds under neutral pH and is highly selective, leaving most other functional groups intact.[5]
The mechanism involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis, which cleaves the bond and generates toluene and a carbamic acid intermediate.[6][7] This carbamic acid is unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide.[3][8]
Transfer hydrogenolysis offers a safer alternative to using hydrogen gas, employing hydrogen donors like ammonium formate in the presence of a palladium catalyst.[9]
Acid-Catalyzed Cleavage
Strong acidic conditions can also be employed to cleave the Cbz group.[2][10] Reagents such as hydrogen bromide in acetic acid (HBr/HOAc) or strong Lewis acids are effective.[2][11] This method is particularly useful when the molecule contains functional groups sensitive to reduction, such as alkenes or alkynes.[2]
The mechanism is thought to proceed via an SN2 or SN1 pathway. In the SN2 pathway, a nucleophile (e.g., bromide) attacks the benzylic carbon, leading to the displacement of the carbamic acid. In the SN1 pathway, protonation of the carbamate oxygen is followed by the loss of the carbamic acid to form a stable benzyl cation, which is then trapped by a nucleophile. In both cases, the resulting carbamic acid decarboxylates to the free amine.[3]
A milder acid-mediated deprotection has been developed using aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), which offers good functional group tolerance.[12][13]
Alternative Deprotection Methods
For substrates containing functionalities sensitive to both hydrogenolysis and strong acids, alternative methods have been developed.
-
Nucleophilic Cleavage : A notable method involves the use of 2-mercaptoethanol in the presence of a base.[14][15] This protocol is particularly advantageous for complex molecules in late-stage synthesis where mild and highly selective conditions are paramount.[15]
-
Lewis Acid-Mediated Deprotection : As mentioned, Lewis acids can facilitate Cbz cleavage. The AlCl₃/HFIP system is a prime example, providing a safe and scalable alternative to traditional methods.[12][13]
Orthogonality of the Cbz Group
A key advantage of the Cbz group is its orthogonality with other common amine protecting groups.[16] The conditions required for Cbz cleavage (hydrogenolysis or strong acid) are distinct from those used to remove the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[16][17] This orthogonality is fundamental in modern peptide synthesis, enabling the selective deprotection of one amine in the presence of others.[16]
Quantitative Data Summary
The efficiency of Cbz deprotection is highly dependent on the chosen method, catalyst, and substrate. The following tables summarize representative quantitative data for various protocols.
Table 1: Comparison of Catalytic Systems for Cbz Deprotection [18]
| Catalyst System | Hydrogen Source / Reagent | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| 5-10% Pd/C | H₂ (gas, 1 atm to 3 bar) | MeOH or EtOH, Room Temp. | 4 - 72 hours | Variable, up to 95%+ | Advantages: Well-established, mild, neutral pH. Disadvantages: Can be slow, catalyst quality varies, risk of ignition, may affect other reducible groups. |
| 20% Pd(OH)₂/C (Pearlman's Catalyst) | H₂ (gas) | Various Solvents | 4 hours - 6 days | 57 - 66% (in some cases) | Advantages: More active than Pd/C for some substrates, less likely to cause hydrogenolysis of other groups. Disadvantages: More expensive. |
| AlCl₃ / HFIP | - | Room Temp. | 2 - 16 hours | High | Advantages: Mild, excellent functional group tolerance, avoids pyrophoric reagents. Disadvantages: HFIP is a costly solvent.[12][19] |
| 2-Mercaptoethanol | Base (e.g., K₃PO₄) | N,N-dimethylacetamide, 75 °C | - | High | Advantages: Highly selective for sensitive substrates, avoids heavy metals. Disadvantages: Thiol reagent has an unpleasant odor.[15][19] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the Cbz group.
Protocol 1: N-Cbz Protection of an Amino Acid[5]
-
Preparation : Dissolve the amino acid (1.0 equiv.) and sodium carbonate (2.0 equiv.) in a mixture of water and a suitable organic solvent (e.g., dioxane or THF) at 0 °C.
-
Reagent Addition : Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction : Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by silica gel column chromatography.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis[2]
-
Setup : Dissolve the N-Cbz protected amine (1.0 equiv.) in a suitable solvent (e.g., methanol or ethanol) in a flask equipped with a magnetic stir bar.
-
Catalyst Addition : Carefully add 5-10% Palladium on carbon (Pd/C) to the solution. The amount of catalyst can range from 10 to 20% by weight of the starting material.
-
Hydrogenation : Place the reaction mixture under an atmosphere of hydrogen gas (e.g., using a balloon or a hydrogenation apparatus).
-
Reaction : Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within a few hours.
-
Work-up and Isolation : Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.
Protocol 3: Cbz Deprotection using NaBH₄ and Pd/C[2]
-
Preparation : Dissolve the N-Cbz protected amine (1.0 equiv.) in methanol at room temperature.
-
Reagent Addition : Add 10% Pd/C followed by the portion-wise addition of sodium borohydride (NaBH₄, 1.0 equiv.).
-
Reaction : Stir the reaction mixture at room temperature. The deprotection is typically very rapid, often complete within 3-10 minutes.[2] Monitor the reaction by TLC.
-
Work-up and Isolation : Follow the work-up and isolation steps described in Protocol 2 (filtration through Celite and solvent evaporation).
Protocol 4: Acid-Mediated Cbz Deprotection with IPA·HCl[11]
-
Setup : To a clean and dry round-bottom flask, add the Cbz-protected compound and isopropanol hydrochloride (IPA·HCl).
-
Reaction : Stir the reaction mass at 20-30°C for 15 minutes, then heat to 65-75°C and maintain for 4 hours.
-
Work-up : After completion, cool the reaction mass to 45-55°C and distill off the solvent under vacuum.
-
Isolation : Add ethyl acetate to the obtained crude material, stir, cool, and then filter to isolate the product.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. tdcommons.org [tdcommons.org]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cbz-Protected Amino Groups [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Spectral Data of Benzyl Carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for benzyl carbamate (C₈H₉NO₂), a key intermediate in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for benzyl carbamate.
¹H NMR Spectral Data
The ¹H NMR spectrum of benzyl carbamate provides information about the different types of protons and their immediate chemical environment.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 7.56 - 7.54 | Doublet | 2H | Ar-H (ortho) | 7.2 |
| 7.46 - 7.39 | Multiplet | 3H | Ar-H (meta, para) | |
| 5.11 | Singlet | 2H | -CH₂- | |
| 4.91 | Broad Singlet | 2H | -NH₂ |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 156.4 | C =O (Carbamate) |
| 137.0 | Ar-C (quaternary) |
| 128.8 | Ar-C H |
| 128.5 | Ar-C H |
| 128.2 | Ar-C H |
| 67.0 | -C H₂- |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3422 - 3332 | Strong | -N-H Stretch |
| 1694 | Strong | >C=O Stretch (Carbamate) |
| 1610 | Medium | -N-H Bend |
| 1346 | Medium | C-N Stretch |
| 1068 | Medium | C-O Stretch |
Sample Preparation: KBr pellet[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The major fragments observed in the electron ionization (EI) mass spectrum of benzyl carbamate are listed below.
| m/z | Relative Intensity | Assignment |
| 151 | Moderate | [M]⁺ (Molecular Ion) |
| 108 | High | [C₇H₈O]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 79 | High | [C₆H₇]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented above.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of purified benzyl carbamate.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher frequency for ¹³C.
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and apply baseline correction.
-
Reference the spectrum to the TMS signal.
FTIR Spectroscopy
Sample Preparation (KBr Pellet):
-
Thoroughly grind a small amount of dry potassium bromide (KBr) into a fine powder.
-
Add a small amount of benzyl carbamate (approximately 1% by weight) to the KBr and mix thoroughly by grinding.
-
Place the mixture into a pellet press and apply pressure to form a transparent or semi-transparent pellet.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment before running the sample.
Mass Spectrometry
Sample Introduction and Ionization:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionize the sample using electron ionization (EI) with a standard electron energy of 70 eV.
Data Acquisition:
-
Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector analyzer.
-
Scan Range: A typical mass range would be m/z 40-300 to ensure detection of the molecular ion and relevant fragments.
-
The instrument is operated in positive ion mode.
Visualizations
Spectral Analysis Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like benzyl carbamate.
Caption: General workflow for obtaining and analyzing spectral data.
Mass Spectrometry Fragmentation Pathway
The fragmentation of benzyl carbamate in an electron ionization mass spectrometer is a key indicator of its structure. The following diagram illustrates the proposed fragmentation pathway.
Caption: Proposed fragmentation pathway of benzyl carbamate in EI-MS.
References
Thermogravimetric Analysis of Benzyl Carbamate Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability of benzyl carbamate using thermogravimetric analysis (TGA). The document outlines the theoretical basis for its decomposition, presents representative data, details experimental protocols, and visualizes the degradation pathway. This guide is intended to assist researchers in understanding the thermal properties of benzyl carbamate, a crucial parameter in drug development and organic synthesis where it is often used as a protecting group.
Introduction to Thermal Stability of Benzyl Carbamate
Benzyl carbamate (Cbz-NH2) is an organic compound widely used in synthetic chemistry, particularly for the introduction of the carboxybenzyl (Cbz) protecting group for amines. The thermal stability of this compound is a critical factor in its storage, handling, and application in reactions conducted at elevated temperatures. Thermogravimetric analysis (TGA) is a fundamental technique used to characterize the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. Understanding the decomposition profile of benzyl carbamate is essential for defining its processing limits and predicting its behavior under thermal stress.
Thermal Decomposition Pathway of Benzyl Carbamate
The thermal decomposition of carbamates can proceed through several pathways. For primary carbamates like benzyl carbamate, the most common mechanism involves the cleavage of the C-O bond to yield an alcohol and an isocyanate. In the case of benzyl carbamate, this would result in the formation of benzyl alcohol and isocyanic acid. The isocyanic acid is unstable and can further decompose. An alternative pathway could involve decarboxylation to form benzylamine and carbon dioxide.
Based on the principles of carbamate thermolysis, the primary decomposition pathway for benzyl carbamate is proposed as follows:
Benzyl Carbamate: A Cornerstone Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Benzyl carbamate, and its associated benzyloxycarbonyl (Cbz or Z) group, represents a foundational tool in the field of organic synthesis. First introduced in 1932 by Max Bergmann and Leonidas Zervas for peptide synthesis, its utility has expanded significantly, cementing its role as a critical precursor and protecting group in the development of complex molecules and pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of benzyl carbamate's synthesis, core applications, and detailed experimental methodologies, tailored for professionals in chemical research and drug development.
Core Principles: The Benzyloxycarbonyl (Cbz) Protecting Group
The primary application of benzyl carbamate chemistry involves the use of the benzyloxycarbonyl (Cbz) group to temporarily protect primary and secondary amines. By converting a highly nucleophilic amine into a significantly less reactive carbamate, chemists can perform reactions on other parts of a molecule without unintended side reactions at the nitrogen atom.
The Cbz group's success is attributed to several key features:
-
Robust Stability : Cbz-protected amines are stable under a wide variety of reaction conditions, including basic and mildly acidic media.[2]
-
Mild Removal Conditions : The group is most commonly cleaved by catalytic hydrogenolysis, a mild and highly selective method that preserves many other functional groups.[1][3]
-
Orthogonality : The Cbz group is orthogonal to other common amine protecting groups. For instance, it is stable to the acidic conditions used to remove a tert-butyloxycarbonyl (Boc) group and the basic conditions used to cleave a fluorenylmethyloxycarbonyl (Fmoc) group, making it invaluable in complex, multi-step syntheses.[2][3]
Synthesis of Benzyl Carbamate
Benzyl carbamate is commercially available but can also be readily synthesized in the laboratory through several established methods.
-
From Benzyl Chloroformate and Ammonia : This is a common laboratory-scale preparation. Benzyl chloroformate is reacted with an aqueous solution of ammonia. The product precipitates from the reaction mixture and can be isolated by filtration.[4][5]
-
From Urea and Benzyl Alcohol : For larger-scale synthesis, the reaction of urea with benzyl alcohol in the presence of a catalyst offers an efficient route. Various catalysts have been developed, including combinations of metal oxides on an alumina support.[5][6] This method can achieve high yields and selectivity.[6]
Caption: Key synthetic routes for the preparation of benzyl carbamate precursor.
Applications in Organic Synthesis
The introduction of the Cbz group is typically achieved by reacting an amine with benzyl chloroformate (Cbz-Cl) or a related reagent, such as dibenzyl dicarbonate (Cbz₂O), in the presence of a mild base like sodium carbonate or triethylamine.[3][7] The reaction proceeds via nucleophilic acyl substitution.[2]
Caption: General workflow for the protection of amines using the Cbz group.
The strategic removal of the Cbz group is central to its utility. While several methods exist, catalytic hydrogenolysis is the most prevalent.
-
Catalytic Hydrogenolysis : This is the most common and mildest method for Cbz cleavage.[1] The Cbz-protected amine is treated with hydrogen gas in the presence of a palladium catalyst (typically on carbon, Pd/C).[8][9] The reaction releases the free amine, toluene, and carbon dioxide.[3] Transfer hydrogenation, using a hydrogen donor like ammonium formate, can also be employed.[10]
-
Acidic Cleavage : While stable to mild acids, the Cbz group can be removed under harsh acidic conditions, such as with HBr in acetic acid or with aluminum chloride in a fluorinated solvent.[3][11] This method is less common due to its harshness.
-
Other Methods : Alternative deprotection protocols, such as using 2-mercaptoethanol with a base, have been developed for substrates that are sensitive to hydrogenation.[11][12]
Caption: Primary and alternative pathways for the removal of the Cbz protecting group.
The Cbz group was instrumental in the advent of modern peptide synthesis.[13] It allows for the N-terminus of one amino acid to be protected while its carboxyl group is coupled to the free amine of another.[14] After peptide bond formation, the Cbz group is removed to reveal a new N-terminus, ready for the next coupling cycle.[15]
Benzyl carbamate and its derivatives are vital intermediates in the pharmaceutical industry.[16][17] A notable example is its use as a precursor in the synthesis of HIV-integrase inhibitors, which are crucial components of antiretroviral therapy.[18] The carbamate moiety itself is a key structural motif in many approved drugs due to its chemical stability and ability to participate in hydrogen bonding with biological targets.[19][20][21]
Recent research has expanded the role of the carbamate functional group. It has been employed as a directing group in transition metal-catalyzed C-H functionalization reactions, enabling the selective amidation and alkylation of previously inert C-H bonds.[22]
Quantitative Data Summary
The efficiency of reactions involving benzyl carbamate is substrate and condition-dependent. The following tables summarize representative quantitative data from the literature.
Table 1: Synthesis of Benzyl Carbamate
| Reactants | Catalyst/Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Urea, Benzyl Alcohol | Alumina supported NiO-Bi₂O₃ | 110 | 10 | 99.0 | [5] |
| Urea, Benzyl Alcohol | Catalyst A (Fe/Ti/Al Oxide) | 170 | 6 | >90 (isolated) | [6] |
| Benzyl Chloroformate, NH₄OH | Aqueous, vigorous stirring | Room Temp | 0.5 | High |[5] |
Table 2: Cbz-Protection of Amines
| Amine Substrate | Reagent | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Iodoclohexylamine | Benzyl Chloroformate | Triethylamine | Dichloromethane | N/A | [7] |
| General Primary Amines | Cbz-Cl | Na₂CO₃ | H₂O / Dioxane | Typically High |[2][9] |
Table 3: Cbz-Deprotection via Catalytic Hydrogenolysis
| Substrate | H₂ Source | Catalyst (mol%) | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Cbz-protected amine | H₂ (balloon) | 10% Pd/C (1 mol%) | Methanol | Room Temp | Varies | Quantitative | [8][23] |
| Cbz-protected amine | Ammonium Formate | 10% Pd/C (cat.) | Methanol | Reflux | 4 h | N/A | [10] |
| General Cbz-amine | H₂ (1 atm) | 10% Pd/C (5-10) | Methanol/Ethanol | Room Temp | Varies | Typically High |[9] |
Experimental Protocols
The following are representative, generalized protocols for key transformations involving benzyl carbamate chemistry.
Protocol 1: Synthesis of Benzyl Carbamate from Benzyl Chloroformate [5][24]
-
Setup : In a three-necked flask equipped with an overhead stirrer and a dropping funnel, place concentrated aqueous ammonium hydroxide (1 L). Cool the flask in an ice bath.
-
Addition : Under vigorous stirring, add benzyl chloroformate (200 mL, 1.42 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction : Continue stirring for 2 hours at room temperature after the addition is complete.
-
Isolation : Filter the resulting white precipitate and wash thoroughly with cold water (2 L).
-
Purification : Air-dry the crude product. For higher purity, the product can be recrystallized from a hot ethyl acetate/hexane mixture to yield benzyl carbamate as a white solid (typical yield: ~84%).[24]
Protocol 2: General Procedure for N-Protection with Benzyl Chloroformate (Cbz-Cl) [9]
-
Dissolution : Dissolve the amino acid or amine substrate (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) or another suitable base/solvent system (e.g., triethylamine in DCM). Cool the solution in an ice bath.
-
Addition : Add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring the mixture, ensuring the temperature remains low.
-
Reaction : Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin-Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, perform an appropriate aqueous workup to remove the base and any water-soluble byproducts. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization if necessary.
Protocol 3: General Procedure for Cbz Deprotection via Catalytic Hydrogenolysis [8][9]
-
Setup : Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a flask equipped with a stir bar.
-
Catalyst Addition : Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation : Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this vacuum/H₂ cycle three times. Maintain a positive pressure of hydrogen using a balloon or a pressure-regulated system.
-
Reaction : Stir the reaction mixture vigorously at room temperature. Monitor the reaction's progress by TLC until the starting material is fully consumed.
-
Filtration : Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation : Concentrate the filtrate under reduced pressure to yield the deprotected amine product. Further purification is typically not required but can be performed if needed.
Conclusion
From its historical origins in peptide chemistry to its modern applications in the synthesis of complex pharmaceuticals and as a directing group, benzyl carbamate remains an exceptionally versatile and indispensable precursor.[13][22] Its associated Cbz protecting group provides a unique combination of stability and mild, selective removal that is critical for multi-step synthetic strategies.[2] A thorough understanding of its properties, reaction conditions, and experimental protocols is essential for researchers, scientists, and drug development professionals aiming to leverage this powerful tool in their synthetic endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Benzyl carbamate | 621-84-1 [chemicalbook.com]
- 5. Benzyl carbamate synthesis - chemicalbook [chemicalbook.com]
- 6. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 13. nbinno.com [nbinno.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. nbinno.com [nbinno.com]
- 17. Page loading... [guidechem.com]
- 18. nbinno.com [nbinno.com]
- 19. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols: Benzyl Carbamate (Cbz/Z) as an Amino Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group, a cornerstone in the field of peptide synthesis, was first introduced by Max Bergmann and Leonidas Zervas in 1932.[1] This innovation was a pivotal moment, enabling the first reliable, stepwise synthesis of peptides by temporarily masking the reactive α-amino group of amino acids.[1][2] By converting the nucleophilic amine into a significantly less reactive carbamate, the Cbz group prevents uncontrolled polymerization and other side reactions during peptide bond formation.[2][3]
Despite the later development of other widely used protecting groups like Boc and Fmoc, the Cbz group remains a valuable tool, particularly in solution-phase peptide synthesis and for the protection of side chains.[4][5] Its enduring utility is due to its robust stability under a range of conditions, ease of introduction, and distinct deprotection methods that offer orthogonality with other protecting groups.[6][7]
This document provides a comprehensive overview of the Cbz protecting group, including its chemical properties, detailed experimental protocols for its application, and quantitative data to guide synthetic strategy.
Core Function and Properties
The primary function of the Cbz group is to suppress the nucleophilicity and basicity of an amino group.[8][9] This is achieved by converting the amine into a carbamate, which is stable to a wide array of reaction conditions encountered in peptide synthesis, including basic and mildly acidic media.[1][2]
A key feature of the Cbz group is its orthogonality with other common amine protecting groups.[4][6] It is stable to the basic conditions used to remove the Fmoc group and the acidic conditions used for Boc deprotection, allowing for selective deprotection strategies in the synthesis of complex peptides.[6][7]
One practical advantage of the Cbz group is its tendency to impart crystallinity to protected amino acids and peptide fragments, which can significantly simplify purification by recrystallization.[10]
Data Presentation
Representative Yields for Cbz Protection
The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).[6][8] The following table summarizes representative yields for the Cbz protection of various amines.
| Amine Substrate | Reagents and Conditions | Yield (%) | Reference(s) |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 | [1] |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [1] |
| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 | [1] |
| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 | [1] |
| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 | [1] |
Comparison of Cbz Deprotection Methods
The removal of the Cbz group is most commonly achieved by catalytic hydrogenolysis or under strong acidic conditions.[2][8] The choice of deprotection method depends on the presence of other functional groups in the peptide.
| Cbz-Protected Substrate | Deprotection Method and Reagents | Yield (%) | Reference(s) |
| Cbz-Glycine | H₂ (1 atm), 10% Pd/C, MeOH, rt | > 95 | [1] |
| Cbz-Alanine | H₂ (1 atm), 10% Pd/C, EtOH, rt | > 95 | [1] |
| Cbz-Phenylalanine | 33% HBr in Acetic Acid, rt | ~90 | [1][11] |
| Cbz-Leucine | Transfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH, reflux | > 90 | [1] |
| Cbz-Protected Peptide | Na / liq. NH₃ | ~85 | [1] |
Experimental Protocols
Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)
This protocol describes a general procedure for the N-terminal protection of an amino acid using benzyl chloroformate under aqueous basic conditions.
Materials:
-
Amino acid
-
1 M Sodium Carbonate (Na₂CO₃) solution
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[1]
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1]
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]
Protocol 2: Cbz Deprotection by Catalytic Hydrogenation
This protocol details the removal of the Cbz group using hydrogen gas and a palladium catalyst. This method is mild and widely used, but incompatible with substrates containing other reducible functional groups (e.g., thioethers in methionine).[12]
Materials:
-
Cbz-protected amino acid or peptide
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen (H₂) gas supply (e.g., balloon)
-
Filtration apparatus (e.g., Celite® pad)
-
Round bottom flask, magnetic stirrer
Procedure:
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[1]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[1]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[1]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Filtration: Upon completion, carefully purge the system with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 3: Cbz Deprotection using HBr in Acetic Acid
This protocol describes an alternative, non-reductive method for Cbz cleavage using a strong acid. This is particularly useful for peptides containing functional groups sensitive to hydrogenolysis.[11]
Materials:
-
Cbz-protected peptide
-
33% Hydrogen Bromide (HBr) in glacial acetic acid
-
Anhydrous diethyl ether
-
Round bottom flask, magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Cbz-protected peptide in a minimal amount of glacial acetic acid in a clean, dry round bottom flask.[11]
-
Acid Addition: To the stirred solution, add a calculated volume of 33% HBr in acetic acid (typically 5-10 equivalents of HBr relative to the substrate).[11]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by an appropriate method such as TLC or HPLC.[11]
-
Precipitation: Upon completion, precipitate the deprotected peptide hydrobromide salt by adding an excess of cold, anhydrous diethyl ether to the reaction mixture.[11]
-
Isolation: Collect the precipitate by centrifugation or vacuum filtration.[11]
-
Washing and Drying: Wash the precipitate with anhydrous diethyl ether two to three times to remove residual acetic acid and benzyl bromide. Dry the resulting solid under vacuum.[11]
Visualizations
Reaction Mechanisms and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Protocol for the Carboxybenzyl (Cbz) Protection of Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of complex drug molecules. The carboxybenzyl (Cbz or Z) group is a widely utilized protecting group for primary and secondary amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.[1][2] This document provides detailed application notes and experimental protocols for the Cbz protection of primary amines using benzyl chloroformate (Cbz-Cl).
The Cbz group effectively masks the nucleophilicity and basicity of the amine's lone pair of electrons, preventing unwanted side reactions during subsequent synthetic steps.[3][4] The protection reaction is typically a high-yielding nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[5] The reaction is commonly carried out under basic conditions to neutralize the hydrochloric acid byproduct.[6]
Reaction Mechanism and Workflow
The general mechanism for the N-Cbz protection of a primary amine involves the nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate, followed by the elimination of a chloride ion. A base is required to neutralize the resulting hydrochloric acid.[2][5]
Caption: General reaction mechanism for Cbz protection of a primary amine.
A typical experimental workflow for the Cbz protection of a primary amine is outlined below. This process includes the reaction setup, monitoring, workup, and purification of the final product.
Caption: Experimental workflow for Cbz protection of a primary amine.
Quantitative Data Summary
The following tables summarize representative yields for the Cbz protection of various primary amines under different reaction conditions. This data is intended to provide a comparative overview to aid in reaction optimization.
Table 1: Cbz Protection of Various Amines [1]
| Amine Substrate | Reagents and Conditions | Yield (%) |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |
| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 |
| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 |
| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 |
Table 2: Comparison of Reaction Conditions for Cbz Protection
| Substrate | Reagent (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Aniline | Cbz-Cl (1.0) | - | PEG-400 | rt | 10 min | 95 | [7] |
| Benzylamine | Cbz-Cl (1.0) | - | Water | rt | 2 min | 99 | [8] |
| Glycine Methyl Ester | Cbz-Cl (1.1) | 2 M NaOH | Dioxane/Water | 0 | 2-3 h | - | [5] |
| Generic Amine | Cbz-Cl (1.5) | NaHCO₃ (2.0) | THF/Water (2:1) | 0 to rt | 20 h | 90 | [2][6] |
Experimental Protocols
Protocol 1: General Procedure for N-Cbz Protection of an Amine in a Biphasic System
This protocol is a widely applicable method for the N-protection of primary amines using benzyl chloroformate under aqueous basic conditions.[6]
Materials:
-
Primary amine (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 2.5 eq)[1][6]
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[6][9]
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 eq) dropwise to the cooled and vigorously stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the resulting residue by silica gel column chromatography.
Protocol 2: Cbz Protection of an Amino Acid
This protocol is specifically tailored for the protection of amino acids, maintaining the pH to prevent side reactions.[1][5]
Materials:
-
Amino acid (1.0 eq)
-
2 M Sodium hydroxide (NaOH) solution
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Dioxane (or other suitable organic solvent)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 eq) in 2 M NaOH solution at 0 °C.
-
In a separate flask, prepare a solution of benzyl chloroformate (1.1 eq) in dioxane.
-
Simultaneously add the benzyl chloroformate solution and an additional equivalent of 2 M NaOH dropwise to the stirred amino acid solution, maintaining the pH between 9-10 and the temperature at 0 °C.[5][10]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.
Troubleshooting and Key Considerations
The success of the Cbz protection reaction can be influenced by several factors. The following diagram outlines common issues and their potential solutions.
Caption: Troubleshooting common issues in Cbz protection of amines.
Key considerations include:
-
Reagent Quality: Benzyl chloroformate is moisture-sensitive and can decompose over time, appearing yellow.[5] Use of fresh or properly stored reagent is recommended.
-
Stoichiometry: A large excess of benzyl chloroformate can lead to the formation of di-protected primary amines.[5] Careful control of the stoichiometry is crucial.
-
Temperature Control: The reaction is often initiated at 0 °C to control the exothermic reaction and minimize side reactions.
-
pH Control: When working with amino acids, maintaining the pH between 8 and 10 is important to prevent racemization.[10]
Deprotection of Cbz Group
The Cbz group is typically removed by catalytic hydrogenolysis, which is a mild and efficient method.[1]
Protocol 3: Cbz Deprotection by Catalytic Hydrogenolysis [6]
Materials:
-
Cbz-protected amine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (typically 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the Cbz-protected amine in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas via a balloon or connect the flask to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]
Alternative deprotection methods include the use of strong acids such as HBr in acetic acid.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. youtube.com [youtube.com]
- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ijacskros.com [ijacskros.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Application Notes and Protocols: The Use of Benzyl Carbamate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group, first introduced by Bergmann and Zervas in 1932, is a foundational amine protecting group in peptide synthesis.[1] Its robustness and unique cleavage conditions have secured its place in the synthetic chemist's toolbox. While historically prevalent in solution-phase synthesis, the Cbz group offers significant advantages in modern Solid-Phase Peptide Synthesis (SPPS), primarily due to its orthogonal nature relative to the widely used Fmoc and Boc protecting groups.[1][2]
This document provides detailed application notes and protocols for the strategic implementation of N-Cbz protected amino acids in SPPS. It covers its use as an N-terminal capping agent in Fmoc/tBu-based strategies and its role as a side-chain protecting group in classical Boc/Bzl synthesis.
Core Concepts: Stability and Orthogonality
The utility of the Cbz group in complex synthetic strategies stems from its distinct cleavage requirements. It is stable to the basic conditions (e.g., piperidine) used for Fmoc removal and generally stable to the moderate acidic conditions (e.g., Trifluoroacetic Acid - TFA) used for Boc and t-butyl-based side-chain deprotection.[1][3] The Cbz group is typically removed under neutral conditions via catalytic hydrogenolysis.[4] This mutual exclusivity forms the basis of an orthogonal protection scheme, allowing for selective deprotection and modification of a peptide.[2]
Application 1: N-Terminal Capping in Fmoc/tBu SPPS
A primary application of the Cbz group in modern SPPS is the final capping of the N-terminus of a peptide synthesized using the Fmoc/tBu strategy. After the final coupling and subsequent Fmoc deprotection, the free N-terminal amine can be acylated with a Cbz-protected amino acid or benzyl chloroformate. The resulting N-terminal Cbz group remains intact during the final TFA-mediated cleavage from the resin and removal of side-chain protecting groups.[3][5]
Protocol 1: N-Terminal Capping with Cbz-Amino Acid
This protocol outlines the final coupling step of an Fmoc-SPPS procedure to introduce an N-terminal Cbz-protected residue.
-
Resin Preparation : Following the final Fmoc deprotection of the penultimate amino acid, thoroughly wash the peptide-resin with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling Solution Preparation : In a separate vessel, dissolve the Cbz-protected amino acid (3.0 equiv.), HBTU (2.9 equiv.), and HOBt (3.0 equiv.) in DMF. Add DIPEA (6.0 equiv.) and pre-activate for 2-5 minutes.
-
Coupling Reaction : Add the activated coupling solution to the peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring : Perform a Kaiser test on a small sample of beads to confirm the absence of free primary amines, indicating reaction completion.[6] If the test is positive, continue agitation and re-test after 1-2 hours.
-
Final Wash : Once the coupling is complete, wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
-
Cleavage : Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[5]
-
Isolation : Precipitate the cleaved peptide in cold diethyl ether, centrifuge, decant the ether, and dry the crude N-Cbz-peptide product.
Application 2: Side-Chain Protection in Boc/Bzl SPPS
The Boc/Bzl strategy is the classical SPPS method developed by Merrifield.[7] It employs the moderately acid-labile Boc group for temporary Nα-protection and more robust benzyl-based groups (Bzl) for semi-permanent side-chain protection.[8] Benzyl carbamate (Cbz) is a quintessential Bzl-type protecting group, commonly used for the side-chain of lysine (Lys). The strategy relies on graduated acid lability: Boc is removed with ~50% TFA in DCM, while the Bzl groups and the resin linkage (e.g., Merrifield resin) require a strong acid like anhydrous HF for final cleavage.[7][9]
Protocol 2: Single Cycle of Boc/Bzl SPPS
This protocol outlines one full cycle of deprotection, neutralization, and coupling.
-
Resin Preparation : Swell the Boc-protected peptide-resin in DCM for 30 minutes.
-
Boc Deprotection : Drain the DCM. Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes. Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[8]
-
Wash : Drain the TFA solution and wash the resin thoroughly with DCM (5x).
-
Neutralization : Add a solution of 10% DIPEA in DCM and agitate for 5-10 minutes to neutralize the TFA salt of the N-terminal amine.[8] Wash the resin with DCM (3x).
-
Coupling : Couple the next Boc-protected amino acid (3.0 equiv.) using a suitable activation method (e.g., DCC/HOBt or HBTU) in DMF or DCM for 1-2 hours.
-
Wash : Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle starting at Step 2.
Key Methodologies and Data
Synthesis and Deprotection of Cbz Groups
The Cbz group is typically introduced in solution phase before the amino acid is used in SPPS. Deprotection can be performed on-resin if required for specific synthetic strategies, such as on-resin cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijacskros.com [ijacskros.com]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
Application of Benzyl Carbamate in the Synthesis of HIV Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the utilization of benzyl carbamate (Cbz) as a protecting group in the synthesis of HIV integrase inhibitors, with a focus on the antiretroviral drug Raltegravir. Additionally, the application of benzyl protecting groups in the synthesis of Dolutegravir is discussed.
Application Notes
The benzyl carbamate (Cbz) group is a widely used amine-protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. In the synthesis of complex pharmaceutical agents like HIV integrase inhibitors, the strategic use of protecting groups is crucial to ensure the selective reaction of specific functional groups.
The synthesis of Raltegravir , a potent HIV integrase strand transfer inhibitor, provides a clear example of the application of the Cbz group. In the early stages of the synthesis, an amino group of a key intermediate is protected as a benzyl carbamate. This protection prevents the amine from undergoing unwanted side reactions during subsequent synthetic transformations. The Cbz group is then selectively removed in a later step to liberate the free amine, which is then acylated to complete the synthesis of the Raltegravir molecule. The overall yield for an eight-step synthesis of Raltegravir, which includes this Cbz protection/deprotection sequence, has been reported to be approximately 12.0%.[1]
Similarly, in the synthesis of another important HIV integrase inhibitor, Dolutegravir , benzyl-based protecting groups are employed. While not always a carbamate, O-benzyl and N-benzyl groups serve to protect hydroxyl and amine functionalities, respectively. These benzyl groups are later removed, often in the final steps of the synthesis, to yield the active pharmaceutical ingredient. For instance, an O-debenzylation reaction of a benzyl-protected Dolutegravir intermediate using trifluoroacetic acid has been reported to proceed with a high isolated yield of 90%.
The choice of the Cbz group and other benzyl protecting groups is advantageous due to the mild and specific conditions required for their removal, typically catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas), which often does not affect other sensitive functional groups within the molecule.
Experimental Protocols
Protocol 1: N-Cbz Protection of an Amino Group in Raltegravir Synthesis
This protocol describes the protection of the amino group of an aminonitrile intermediate as a benzyl carbamate.
Materials:
-
Aminonitrile intermediate
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO3)
-
Tetrahydrofuran (THF)
-
Water (H2O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the aminonitrile intermediate (1.0 eq) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Slowly add benzyl chloroformate (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Stir for an additional 20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the N-Cbz protected intermediate. A reported yield for a similar N-Cbz protection step is 90%.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenation in Raltegravir Synthesis
This protocol outlines the removal of the Cbz protecting group from the intermediate benzyl-1-(4-{[(4-fluorobenzyl)amino]carbonyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1-methylethylcarbamate to yield the free amine.[2]
Materials:
-
Cbz-protected Raltegravir intermediate (Compound IX)[2]
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H2)
-
Celite
Procedure:
-
Dissolve the Cbz-protected intermediate (1.0 eq) in methanol.
-
Carefully add 10% palladium on carbon catalyst to the solution.
-
Stir the mixture under an atmosphere of hydrogen gas (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine intermediate (Compound X).[2]
Protocol 3: O-Benzyl Deprotection in Dolutegravir Synthesis
This protocol describes the deprotection of a benzyl ether in a Dolutegravir intermediate.
Materials:
-
Benzyl-protected Dolutegravir intermediate
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the benzyl-protected Dolutegravir intermediate in a suitable solvent.
-
Add trifluoroacetic acid to the solution.
-
Stir the reaction mixture at 39 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an appropriate aqueous work-up and extraction to isolate the deprotected product.
-
The final product can be purified by crystallization. A reported isolated yield for this debenzylation step is 90%.
Data Presentation
Table 1: Summary of Yields in HIV Integrase Inhibitor Synthesis
| Synthetic Step | Inhibitor | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| N-Cbz Protection | Raltegravir | Aminonitrile Intermediate | N-Cbz Protected Intermediate | Cbz-Cl, NaHCO3, THF/H2O, 0 °C to rt | ~90 | General Protocol |
| Cbz Deprotection | Raltegravir | Cbz-Protected Intermediate (IX) | Deprotected Amine (X) | H2, 10% Pd/C, MeOH, rt | Not specified | [2] |
| O-Benzyl Deprotection | Dolutegravir | Benzyl Dolutegravir Intermediate (7) | Dolutegravir (1) | Trifluoroacetic Acid, 39 °C | 90 | |
| Overall Synthesis | Raltegravir | Acetone cyanohydrin | Raltegravir | Eight-step synthesis | 12.0 | [1] |
Table 2: Biological Activity of HIV Integrase Inhibitors
| Inhibitor | Target | Assay | IC50 (nM) | EC50 (nM) | Reference |
| Raltegravir | HIV-1 Integrase | Strand Transfer | 2-7 | - |
Visualizations
Synthetic Pathway of Raltegravir
Caption: Synthetic pathway for Raltegravir highlighting the key Cbz protection and deprotection steps.
Experimental Workflow for Cbz Deprotection
Caption: Experimental workflow for the catalytic hydrogenation to remove the Cbz protecting group.
HIV Integrase Inhibition Mechanism
References
Application of Benzyl Carbamate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl carbamate, a key structural motif in medicinal chemistry, offers a versatile platform for drug design and development. Its unique properties, including chemical stability and the ability to act as a protecting group, prodrug moiety, and linker, have led to its incorporation in a wide range of therapeutic agents. This document provides detailed application notes, experimental protocols, and quantitative data on the use of benzyl carbamate in medicinal chemistry, with a focus on its role in antiviral and anticancer therapies, as well as in the development of enzyme inhibitors.
I. Benzyl Carbamate as a Protecting Group in Synthesis
The benzyloxycarbonyl (Cbz or Z) group, derived from benzyl carbamate, is a cornerstone amine protecting group in organic synthesis, particularly in peptide chemistry. Its robustness under various reaction conditions and facile removal via catalytic hydrogenation make it an invaluable tool.[1]
A. Protocol for Cbz Protection of Amino Acids
This protocol describes the protection of an amino group in an amino acid using benzyl chloroformate under Schotten-Baumann conditions.
Materials:
-
Amino acid
-
1 M Sodium carbonate (Na₂CO₃) solution
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, cooling the mixture in an ice bath.[1]
-
Addition of Cbz-Cl: While stirring the solution vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[1]
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1] Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the Cbz-protected amino acid.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.[1]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter the solution, and concentrate it under reduced pressure to obtain the Cbz-protected amino acid.[1]
B. Protocol for Cbz Deprotection via Catalytic Hydrogenation
This protocol outlines the removal of the Cbz protecting group using catalytic hydrogenation with palladium on carbon (Pd/C).
Materials:
-
Cbz-protected compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Setup: In a reaction flask, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent like methanol or ethanol.[1]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.[1]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill it with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.[1]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.[1] Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
II. Benzyl Carbamate in HIV Integrase Inhibitors
Benzyl carbamate moieties are present in several potent HIV-1 integrase strand transfer inhibitors (INSTIs), such as dolutegravir and bictegravir. These drugs are crucial components of modern antiretroviral therapy.[1][2]
A. Mechanism of Action of Benzyl Carbamate-Containing INSTIs
HIV-1 integrase is a key enzyme that catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[1] INSTIs containing a benzyl carbamate group, like dolutegravir, bind to the active site of the integrase enzyme. This binding chelates essential magnesium ions, preventing the strand transfer step and thereby blocking the integration of viral DNA into the host genome, which ultimately halts viral replication.[1][3]
B. Quantitative Data: Activity of Dolutegravir
The following table summarizes the inhibitory activity of dolutegravir against wild-type and raltegravir-resistant HIV-1 strains.
| Compound | HIV-1 Strain | IC₅₀ (nM) | Reference |
| Dolutegravir | Wild-Type | 26 | [4] |
| Dolutegravir | Y143R Mutant | < 4-fold change | [4] |
| Dolutegravir | N155H Mutant | < 4-fold change | [4] |
| Dolutegravir | G140S/Q148H Mutant | < 4-fold change | [4] |
C. Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
This protocol provides a general method for evaluating the inhibitory activity of compounds against HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase
-
Oligonucleotide substrates mimicking the viral DNA ends (donor substrate)
-
Target DNA substrate
-
Assay buffer
-
Test compounds (e.g., dolutegravir)
-
Detection system (e.g., radioactivity, fluorescence, or colorimetric)
Procedure:
-
Plate Coating: Coat a 96-well plate with a donor substrate DNA that mimics the viral long terminal repeat (LTR).
-
Inhibitor Addition: Add serial dilutions of the test compounds to the wells. Include appropriate controls (no inhibitor and a known inhibitor).
-
Enzyme Addition: Add recombinant HIV-1 integrase to each well and incubate to allow binding to the substrate.
-
Strand Transfer Initiation: Add the target DNA substrate to initiate the strand transfer reaction.
-
Detection: After a defined incubation period, stop the reaction and detect the integrated product using a suitable detection method. The signal is inversely proportional to the inhibitor's activity.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
III. Benzyl Carbamate as a Linker in Antibody-Drug Conjugates (ADCs)
Benzyl carbamate derivatives, particularly para-aminobenzyl carbamate (PABC), are widely used as self-immolative linkers in ADCs. These linkers connect a potent cytotoxic drug to a monoclonal antibody, which targets a specific antigen on cancer cells.[5][6]
A. Mechanism of Action of PABC Linkers in ADCs
ADCs with PABC linkers are designed to be stable in circulation. Upon internalization into the target cancer cell, the ADC is trafficked to the lysosome. Proteolytic enzymes within the lysosome cleave a specific peptide sequence in the linker, triggering a 1,6-elimination reaction of the PABC spacer. This self-immolation releases the cytotoxic payload in its active form, leading to cancer cell death.[5]
B. Quantitative Data: Cytotoxicity of ADCs with Benzyl Carbamate-based Linkers
The following table provides examples of the in vitro cytotoxicity of ADCs containing linkers with a para-aminobenzyl carbamate (PABC) moiety.
| ADC | Cell Line | Target Antigen | IC₅₀ (ng/mL) | Reference |
| Trastuzumab-vc-PABC-MMAE | SK-BR-3 | HER2 | ~10-100 | [7] |
| Pan-BAC-VA-MMAE | JIMT-1 | Panitumumab Target | ~10-100 | [7] |
| Pan-PAB-VC-MMAE | MCF-7 | Panitumumab Target | >1000 | [7] |
Note: The cytotoxicity of ADCs is highly dependent on the specific antibody, payload, linker, and target cell line.
C. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of ADCs.
Materials:
-
Target cancer cell line
-
Control cell line (antigen-negative)
-
Cell culture medium
-
Antibody-Drug Conjugate (ADC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the target and control cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Add serial dilutions of the ADC to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the MTT to a purple formazan product.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
IV. Benzyl Carbamate in Other Therapeutic Areas
Benzyl carbamate derivatives have also been investigated as inhibitors of other enzymes, such as coronavirus main protease (Mpro) and cholinesterases.
A. Quantitative Data: Inhibition of Coronavirus Mpro and Cholinesterases
The following tables summarize the inhibitory activities of various benzyl carbamate-containing compounds.
Table 1: Inhibition of Coronavirus Mpro by Benzyl Carbamate Derivatives [8][9]
| Compound | Target Enzyme | IC₅₀ (µM) |
| 1a | SARS-CoV-2 Mpro | 0.415 |
| 5a | SARS-CoV-2 Mpro | 0.1601 |
| 5b | SARS-CoV-2 Mpro | 0.128 |
| 1a | SARS-CoV Mpro | 0.8295 |
| 5a | SARS-CoV Mpro | 0.1982 |
| 5b | SARS-CoV Mpro | 0.0732 |
| 1a | MERS-CoV Mpro | 0.5516 |
| 5a | MERS-CoV Mpro | 0.2311 |
Table 2: Inhibition of Cholinesterases by Benzyl Carbamate Derivatives [10]
| Compound | Target Enzyme | IC₅₀ (µM) |
| 23 | AChE | > 100 |
| 23 | BChE | 2.50 |
| 28 | AChE | 12.00 |
| 28 | BChE | 0.25 |
Conclusion
The benzyl carbamate moiety is a versatile and valuable component in medicinal chemistry. Its application as a protecting group is fundamental to peptide synthesis. As a linker in ADCs, it enables the targeted delivery and controlled release of potent cytotoxic agents. Furthermore, its incorporation into small molecule inhibitors has led to the development of effective drugs for treating viral infections like HIV. The quantitative data and experimental protocols provided in this document highlight the broad utility of benzyl carbamate and offer a practical guide for researchers in the field of drug discovery and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. njbio.com [njbio.com]
- 6. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of β-Amino Acids Using Benzyl Carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Amino acids are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptides and other molecules can enhance metabolic stability, improve pharmacokinetic properties, and induce specific secondary structures. The benzyl carbamate (Cbz) protecting group is a cornerstone in the synthesis of these valuable compounds, offering robustness, ease of introduction, and clean removal. This document provides detailed application notes and experimental protocols for the synthesis of β-amino acids utilizing benzyl carbamate derivatives, focusing on three primary methods: the Arndt-Eistert homologation, the Mannich reaction, and the aza-Michael addition.
Key Synthetic Strategies
The synthesis of β-amino acids from readily available α-amino acids or other simple starting materials is a common challenge. The use of the Cbz protecting group facilitates several reliable synthetic transformations.
I. N-Protection of α-Amino Acids with Benzyl Carbamate (Cbz-Cl)
The first step in many synthetic routes to β-amino acids is the protection of the amino group of the corresponding α-amino acid. The benzyloxycarbonyl (Cbz) group is a widely used protecting group due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation.[1][2]
Experimental Protocol: General Procedure for N-Cbz Protection[1][3]
-
Dissolution: Dissolve the α-amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) or a 2:1 mixture of Na2CO3:NaHCO3 while cooling in an ice bath.[2][3]
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1-1.2 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.[3][4] The pH of the reaction should be kept between 8 and 10 to prevent decomposition of the Cbz-Cl and racemization of the amino acid.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[3]
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[3]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[3]
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.[3]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[3]
II. Arndt-Eistert Homologation for β-Amino Acid Synthesis
The Arndt-Eistert reaction is a classic and reliable method for the one-carbon homologation of carboxylic acids, making it a popular choice for the synthesis of β-amino acids from α-amino acids.[5][6] The key steps involve the conversion of an N-protected α-amino acid into an α-diazoketone, followed by a Wolff rearrangement to form a ketene, which is then trapped by a nucleophile.[7][8]
Experimental Protocol: Arndt-Eistert Synthesis of N-Cbz-β-Amino Acids[6][9]
Step 1: Formation of the α-Diazoketone
-
Activation: Dissolve the N-Cbz-α-amino acid (1.0 equivalent) in anhydrous THF and cool to -15 °C. Add N-methylmorpholine (1.0 equivalent) followed by the dropwise addition of isobutyl chloroformate (1.0 equivalent). Stir the mixture for 15 minutes.
-
Diazomethane Treatment: In a separate flask, prepare a solution of diazomethane in diethyl ether. Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions. Add the ethereal solution of diazomethane to the activated amino acid solution at 0 °C and stir for 2-3 hours at room temperature.
-
Quenching and Work-up: Quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears. Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude α-diazoketone.
Step 2: Wolff Rearrangement
-
Reaction Setup: Dissolve the crude α-diazoketone in a suitable solvent (e.g., methanol for the corresponding methyl ester, or a mixture of THF and water for the free acid).[7]
-
Catalyst Addition: Add a catalytic amount of silver benzoate or silver oxide (Ag2O).[6] The rearrangement can also be induced photochemically or thermally.[8]
-
Reaction: Stir the mixture at room temperature or with gentle heating until the evolution of nitrogen ceases and the reaction is complete as monitored by TLC.
-
Purification: Filter the reaction mixture to remove the catalyst and concentrate the filtrate. The crude product can be purified by column chromatography or recrystallization to yield the N-Cbz-β-amino acid or its ester.
| Starting N-Cbz-α-Amino Acid | Product | Yield (%) | Reference |
| N-Cbz-Phenylalanine | N-Cbz-β-homophenylalanine | 75-85 | [6] |
| N-Cbz-Alanine | N-Cbz-β-homoalanine | 70-80 | [7] |
| N-Cbz-Leucine | N-Cbz-β-homoleucine | 72-82 | [7] |
Table 1: Representative yields for the Arndt-Eistert homologation of N-Cbz-α-amino acids.
III. Mannich Reaction for β-Amino Ketone Synthesis
The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds.[9] The one-pot, three-component reaction of an aldehyde, a ketone, and benzyl carbamate provides a direct route to Cbz-protected β-amino ketones, which can be further transformed into β-amino acids.[10][11]
Experimental Protocol: Three-Component Mannich Reaction[12]
-
Reaction Setup: To a solution of iodine (10 mol%) in acetonitrile, add benzyl carbamate (1.0 equivalent), the aldehyde (1.0 equivalent), and the ketone (1.5 equivalents) successively at room temperature.
-
Reaction: Stir the reaction mixture for 24 hours at room temperature.
-
Work-up: Quench the reaction by adding solid sodium thiosulfate to destroy the iodine. Add water to dissolve the thiosulfate and extract the mixture with ethyl acetate.
-
Purification: Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography.
| Aldehyde | Ketone | Product | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |
| Benzaldehyde | Acetophenone | N-Cbz-3-amino-1,3-diphenylpropan-1-one | 85 | - | [10] |
| 4-Chlorobenzaldehyde | Acetophenone | N-Cbz-3-amino-3-(4-chlorophenyl)-1-phenylpropan-1-one | 82 | - | [10] |
| 4-Methoxybenzaldehyde | Cyclohexanone | N-Cbz-2-(amino(4-methoxyphenyl)methyl)cyclohexan-1-one | 90 | 85:15 | [12] |
| Benzaldehyde | Ethyl Acetoacetate | Ethyl 2-acetyl-3-(benzyloxycarbonylamino)-3-phenylpropanoate | 88 | >95:5 | [12] |
Table 2: Representative yields and diastereoselectivities for the Mannich reaction.
IV. Aza-Michael Addition for β-Amino Acid Derivative Synthesis
The aza-Michael addition, or conjugate addition, of benzyl carbamate to α,β-unsaturated esters is an efficient method for the synthesis of N-Cbz-β-amino esters.[13] This reaction can be performed under catalytic conditions, including enantioselective catalysis, to produce chiral β-amino acid derivatives.[14]
Experimental Protocol: Aza-Michael Addition of Benzyl Carbamate[15]
-
Reaction Setup: In a flow reactor or a round-bottom flask, prepare a solution of the Cbz-protected amine (1.0 equivalent) in a suitable solvent like toluene.
-
Addition of Michael Acceptor: Add the α,β-unsaturated ester or nitrile (1.2 equivalents).
-
Catalysis and Reaction: Pass the solution through a heated column of a solid base catalyst like K2CO3, or use a soluble catalyst in a batch reaction.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the N-Cbz-β-amino ester or nitrile.
| Michael Acceptor | Product | Yield (%) | Reference |
| Methyl Acrylate | Methyl 3-(benzyloxycarbonylamino)propanoate | High | [13] |
| Acrylonitrile | 3-(Benzyloxycarbonylamino)propanenitrile | High | [13] |
Table 3: Representative products of the aza-Michael addition.
V. Deprotection of the Cbz Group
A key advantage of the Cbz group is its clean removal under mild conditions, typically through catalytic hydrogenation, which yields the free amine, toluene, and carbon dioxide as byproducts.[1][3]
Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenation[1][3]
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[3]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[3]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H2). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[3]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet. [3]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[3]
Conclusion
The synthesis of β-amino acids using benzyl carbamate derivatives offers a versatile and robust platform for accessing these important molecules. The Arndt-Eistert homologation, Mannich reaction, and aza-Michael addition represent reliable and scalable methods. The choice of a particular synthetic route will depend on the desired substitution pattern of the target β-amino acid and the availability of starting materials. The protocols and data presented herein provide a comprehensive guide for researchers in the field of organic synthesis and drug development.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Arndt-Eistert Synthesis [organic-chemistry.org]
- 8. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 9. β-Amino ketone synthesis by addition [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. ijitee.org [ijitee.org]
- 12. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Condensation of Benzyl Carbamate with Glyoxal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures and application notes for the acid-catalyzed condensation reaction between benzyl carbamate and glyoxal. The reaction is a key step in the synthesis of complex nitrogen heterocycles, which are precursors to high-energy density materials and potentially novel pharmaceutical scaffolds.[1][2][3] The protocols outlined below are based on published research and are intended to guide researchers in replicating and adapting these procedures for their specific applications.[4]
The condensation of benzyl carbamate with glyoxal is sensitive to reaction conditions, particularly the solvent and the acidity of the medium.[1][4][5] Different products can be obtained by carefully controlling these parameters.[4][5] This document details the procedures for the synthesis of various condensation products and provides insights into the reaction pathways.
Key Reaction Products and Pathways
The acid-catalyzed condensation of benzyl carbamate and glyoxal can lead to several products depending on the reaction conditions. The primary products identified are:
-
N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol (2) : A cyclic compound formed under low acidity conditions.[4][5]
-
N,N′-bis(carbobenzoxy)ethan-1,2-diol (3)
-
N,N′,N″-tris(carbobenzoxy)ethanol (4)
-
N,N′,N″,N‴-tetrakis(carbobenzoxy)ethan (5)
The formation of these products is influenced by the choice of solvent and the concentration of the acid catalyst, typically sulfuric acid (H₂SO₄).[4] Acetonitrile has been identified as a particularly effective solvent for promoting the formation of more complex condensation products.[2][4] In contrast, dimethyl sulfoxide (DMSO) has a deactivating effect on the reaction.[1][4][5]
Reaction Scheme
Caption: General reaction scheme for the condensation of benzyl carbamate and glyoxal.
Experimental Protocols
Materials and Equipment
-
Benzyl carbamate
-
Glyoxal (40% aqueous solution)
-
Acetic acid (AcOH)
-
Sulfuric acid (H₂SO₄)
-
Various polar protic and aprotic solvents (e.g., acetonitrile, water, formic acid, ethyl acetate, diethyl ether, acetone, dichloromethane, tetrahydrofuran, dimethyl sulfoxide)
-
Standard laboratory glassware
-
Magnetic stirrer
-
High-performance liquid chromatography (HPLC) system for reaction monitoring
-
Apparatus for preparative chromatography and recrystallization
Protocol 1: Synthesis of N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol (2) in Acetic Acid
This protocol is suitable for forming the cyclic product under low acidity conditions.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 3 g (0.020 mol) of benzyl carbamate to 84 mL of acetic acid.
-
Dissolution: Stir the mixture vigorously until the benzyl carbamate is completely dissolved.
-
Addition of Glyoxal: To the resulting solution, add 1.44 g (0.010 mol) of a 40% aqueous glyoxal solution.
-
Reaction: Stir the reaction mixture at room temperature for 60 hours.
-
Work-up and Purification: The product can be isolated using preparative chromatography and recrystallization. The progress of the reaction and the purity of the product should be monitored by HPLC.[4]
Protocol 2: General Procedure for Acid-Catalyzed Condensation in Various Solvents
This protocol can be adapted to screen different solvents and acid concentrations to target other condensation products.
-
Reaction Setup: Prepare a solution of benzyl carbamate and the chosen solvent in a 2:1 molar ratio relative to glyoxal.[2][4]
-
Catalyst Addition: Add the desired amount of sulfuric acid to the reaction mixture. The concentration of H₂SO₄ can be varied to influence the product distribution. For example, in acetonitrile, as little as 0.3% H₂SO₄ can actively promote the formation of N,N′,N″,N‴-tetrakis(carbobenzoxy)ethan (5).[4]
-
Reaction: Stir the mixture at room temperature. The reaction time may vary depending on the solvent and catalyst concentration. It is recommended to monitor the reaction by HPLC.[4]
-
Isolation: The condensation intermediates may precipitate from the reaction mixture in solvents like diethyl ether, dichloromethane, acetonitrile, and acetic acid, which can shift the reaction equilibrium.[4] The solid products can be collected by filtration. Further purification can be achieved by recrystallization.
Data Presentation
The following table summarizes the effect of the solvent on the condensation reaction.
| Solvent | Catalyst (H₂SO₄) | Major Products Observed | Notes |
| Acetic Acid (AcOH) | Low acidity | N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol (2) | Promotes precipitation of intermediates.[4] |
| Acetonitrile (CH₃CN) | ≥ 0.3% | N,N′,N″,N‴-tetrakis(carbobenzoxy)ethan (5) and more complex products | Strong activating effect.[1][4][5] |
| Dimethyl Sulfoxide (DMSO) | - | - | Strong deactivating effect.[1][4][5] |
| Diethyl Ether (Et₂O) | ≥ 2% | Hydrolysis of benzyl carbamate observed. | Promotes precipitation of intermediates.[4] |
| Tetrahydrofuran (THF) | ≥ 2% | Hydrolysis of benzyl carbamate observed. | - |
| Ethyl Acetate (AcOEt) | ≥ 2% | Hydrolysis of benzyl carbamate observed. | - |
| Dichloromethane (CH₂Cl₂) | ≥ 2% | Hydrolysis of benzyl carbamate observed. | Promotes precipitation of intermediates.[4] |
| Formic Acid (HCOOH) | - | Minimal condensation | Re-esterification product of benzyl formate is major product.[4] |
| Water (H₂O) | - | Limited condensation | Poor solubility of intermediates hinders the reaction.[2][4] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the condensation reaction and product analysis.
Caption: General experimental workflow for the condensation of benzyl carbamate with glyoxal.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Glyoxal is a hazardous substance; handle with care.
-
Sulfuric acid is highly corrosive; handle with extreme caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Benzyl Carbamate: A Versatile Reagent in Multicomponent Reactions for Drug Discovery and Organic Synthesis
Introduction
Benzyl carbamate, a stable and versatile reagent, has emerged as a valuable building block in the field of multicomponent reactions (MCRs). Its ability to serve as a protected source of ammonia or as a nucleophilic component has enabled the efficient synthesis of a diverse array of complex molecules, particularly nitrogen-containing heterocycles and protected amino compounds. These structures are of significant interest to researchers in drug development and organic synthesis due to their prevalence in biologically active compounds. This document provides detailed application notes and experimental protocols for the use of benzyl carbamate in key multicomponent reactions, including Mannich-type and Biginelli-like condensations.
I. Mannich-Type Reaction: Synthesis of N-Cbz-Protected β-Amino Ketones
One of the most well-documented applications of benzyl carbamate in multicomponent reactions is the one-pot, three-component synthesis of N-benzyloxycarbonyl (Cbz)-protected β-amino ketones. This reaction, which proceeds via a Mannich-type mechanism or a related pathway, brings together an aldehyde, a ketone, and benzyl carbamate to rapidly generate valuable synthetic intermediates.
Reaction Principle
The reaction involves the condensation of an aldehyde, a ketone, and benzyl carbamate, typically under the influence of a catalyst, to form a β-amino ketone scaffold with a protected amine functionality. The Cbz group is a robust protecting group that can be selectively removed at a later stage, making these products versatile precursors for the synthesis of β-amino acids, 1,3-amino alcohols, and other complex nitrogen-containing molecules.
Two distinct mechanistic pathways have been proposed depending on the catalytic system employed:
-
Iodine-Catalyzed Mannich-Type Reaction: In this pathway, it is proposed that iodine catalyzes the formation of an acylimine intermediate from the aldehyde and benzyl carbamate. This electrophilic species then reacts with the enol form of the ketone to yield the final product.[1]
-
Hafnium(IV) Triflate-Catalyzed Reaction: Mechanistic studies with Hf(OTf)4 suggest a pathway involving an initial aldol condensation between the aldehyde and the ketone to form an α,β-unsaturated ketone. This is followed by an aza-Michael addition of benzyl carbamate to the enone intermediate.[2][3]
Figure 1: General workflow for the three-component synthesis of N-Cbz-protected β-amino ketones.
Quantitative Data
The yields of N-Cbz-protected β-amino ketones are generally good to excellent, depending on the substrates and the catalytic system used. The following tables summarize representative data from the literature.
Table 1: Iodine-Catalyzed Synthesis of N-Cbz-Protected β-Amino Ketones [1]
| Aldehyde | Ketone | Product Yield (%) |
| Benzaldehyde | Acetophenone | 85 |
| 4-Chlorobenzaldehyde | Acetophenone | 82 |
| 4-Methoxybenzaldehyde | Acetophenone | 88 |
| Benzaldehyde | Cyclohexanone | 78 |
| 4-Nitrobenzaldehyde | Acetophenone | 75 |
Table 2: Hf(OTf)₄-Catalyzed Synthesis of N-Cbz-Protected β-Amino Ketones [2][3]
| Aldehyde | Ketone | Catalyst Loading (mol%) | Time (h) | Product Yield (%) |
| Benzaldehyde | Acetophenone | 2 | 2 | 91 |
| 4-Methylbenzaldehyde | Acetophenone | 2 | 2 | 88 |
| 4-Fluorobenzaldehyde | Acetophenone | 2 | 2.5 | 90 |
| Benzaldehyde | 4'-Methoxyacetophenone | 2 | 3 | 85 |
| 2-Naphthaldehyde | Acetophenone | 2 | 3 | 89 |
Experimental Protocols
Protocol 1: Iodine-Catalyzed Synthesis of N-Cbz-3-phenyl-3-(phenylamino)propan-1-one [1]
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Acetophenone (1.5 mmol, 180 mg)
-
Benzyl carbamate (1.01 mmol, 153 mg)
-
Iodine (0.1 mmol, 25.4 mg)
-
Acetonitrile (1 mL)
-
Solid sodium thiosulfate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of iodine (10 mol%) in acetonitrile (1 mL), add benzyl carbamate (1.01 mmol), benzaldehyde (1 mmol), and acetophenone (1.5 mmol) successively at room temperature.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Quench the reaction by adding solid sodium thiosulfate to decolorize the solution.
-
Add water to dissolve the salts and extract the mixture with ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-Cbz-protected β-amino ketone.
Protocol 2: Hf(OTf)₄-Catalyzed Synthesis of N-Cbz-3-phenyl-3-(phenylamino)propan-1-one under Solvent-Free Conditions [2][3]
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Acetophenone (1.2 mmol, 144 mg)
-
Benzyl carbamate (1.5 mmol, 227 mg)
-
Hafnium(IV) triflate (Hf(OTf)₄) (0.02 mmol, 14.3 mg)
Procedure:
-
In a reaction vial, mix benzaldehyde (1.0 mmol), acetophenone (1.2 mmol), benzyl carbamate (1.5 mmol), and Hf(OTf)₄ (2 mol%).
-
Heat the mixture at 80 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the residue directly by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired product.
II. Biginelli-Like Reaction: Synthesis of N-Cbz-Dihydropyrimidinones
The Biginelli reaction is a classic multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea. While the use of benzyl carbamate as a direct substitute for urea in a one-pot, three-component fashion is not extensively documented in academic literature, the resulting N-Cbz-dihydropyrimidinone scaffold is a key intermediate in the synthesis of important pharmaceuticals, such as HIV integrase inhibitors.[2][4] This suggests that such a transformation is synthetically valuable.
The synthesis of these target molecules often involves multi-step sequences. However, a one-pot Biginelli-like reaction can be proposed based on the established mechanism of the Biginelli reaction.
Proposed Reaction Principle
In a hypothetical one-pot reaction, benzyl carbamate would act as the urea component, condensing with an aldehyde and a β-ketoester under acidic or Lewis acidic catalysis. The reaction would likely proceed through an N-acyliminium ion intermediate, which is then intercepted by the enol of the β-ketoester, followed by cyclization and dehydration to afford the N-Cbz-dihydropyrimidinone.
Figure 2: Proposed workflow for a Biginelli-like synthesis of N-Cbz-dihydropyrimidinones.
Quantitative Data
Experimental Protocol
The following is a representative, literature-derived protocol for a standard Biginelli reaction. It can be adapted for a proposed synthesis using benzyl carbamate, although optimization of reaction conditions would be necessary.
Protocol 3: General Procedure for a Biginelli Reaction (Adaptable for Benzyl Carbamate)
Materials:
-
Aldehyde (1.0 mmol)
-
Ethyl acetoacetate (or other β-dicarbonyl compound) (1.0 mmol)
-
Benzyl carbamate (1.2 mmol)
-
Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%) or Brønsted acid (e.g., HCl, catalytic amount)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free)
Procedure:
-
Combine the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), benzyl carbamate (1.2 mmol), and the catalyst in a round-bottom flask.
-
If using a solvent, add it to the mixture. For solvent-free conditions, proceed to the next step.
-
Heat the reaction mixture with stirring. The optimal temperature and time will depend on the specific substrates and catalyst used (typically ranging from 60 °C to 100 °C for several hours).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration and washed with a cold solvent (e.g., ethanol or water).
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Note: This is a generalized and proposed protocol. The reactivity of benzyl carbamate may differ from that of urea, and the reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, would require careful optimization for specific substrates.
Conclusion
Benzyl carbamate is a highly effective reagent in multicomponent reactions for the synthesis of valuable nitrogen-containing compounds. Its application in the Mannich-type reaction to produce N-Cbz-protected β-amino ketones is well-established, with efficient protocols and good to excellent yields. While its direct use in a one-pot Biginelli-like reaction is less documented, the importance of the resulting N-Cbz-dihydropyrimidinone scaffold in medicinal chemistry suggests that the development of such a multicomponent strategy is a promising area for future research. The protocols and data presented here provide a solid foundation for researchers and scientists to explore the utility of benzyl carbamate in their own synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and synthesis of HIV integrase inhibitors: development of potent and orally bioavailable N-methyl pyrimidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Benzyl Carbamate in the Synthesis of Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has created an urgent need for the development of new antitubercular agents with novel mechanisms of action.[1][2] Benzyl carbamate derivatives have emerged as a promising class of compounds with potent activity against M. tuberculosis. This document provides detailed application notes and protocols for the synthesis and evaluation of benzyl carbamate-based antitubercular agents, focusing on the (3-benzyl-5-hydroxyphenyl)carbamate series as a primary example.
Application Notes
Chemical Rationale and Mechanism of Action
The benzyl carbamate moiety serves as a versatile scaffold in medicinal chemistry. In the context of antitubercular drug discovery, it allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. While the precise mechanism of action for (3-benzyl-5-hydroxyphenyl)carbamates against M. tuberculosis is not yet fully elucidated, preliminary evidence suggests that these compounds may interfere with essential cellular processes of the bacterium. The hydrophobic benzyl group is often important for activity, suggesting potential interactions with lipophilic targets within the mycobacterial cell envelope.[1] Further research is required to identify the specific molecular targets and signaling pathways affected by this class of compounds.
Structure-Activity Relationships (SAR)
Initial studies on (3-benzyl-5-hydroxyphenyl)carbamates have provided some insights into their structure-activity relationships. For instance, the presence of a hydrophobic moiety attached to the carbamate nitrogen is often crucial for potent antitubercular activity. Cycloalkyl groups, such as cyclohexyl and cycloheptyl, on the carbamate have been shown to exhibit good inhibitory activity against M. tuberculosis.[1]
Data Presentation
The following tables summarize the in vitro antitubercular activity and cytotoxicity of a series of (3-benzyl-5-hydroxyphenyl)carbamate derivatives.
Table 1: In Vitro Antitubercular Activity of (3-Benzyl-5-hydroxyphenyl)carbamate Derivatives against M. tuberculosis H37Ra [1]
| Compound ID | R Group | MIC (µg/mL) |
| 3d | Benzyl | 10 |
| 3f | Ethyl | 5 |
| 3g | t-Butyl | 5 |
| 3h | Cyclopentyl | 2.5 |
| 3i | Cyclohexyl | 1.25 |
| 3j | Cycloheptyl | 1.25 |
| 3l | 4,4-Dimethylcyclohexyl | 0.625 |
| Isoniazid | - | 0.1 |
Table 2: In Vitro Inhibitory Activity of Selected Compounds against M. tuberculosis H37Rv and MDR-Mtb Strains [1]
| Compound ID | MIC (µg/mL) vs H37Rv | MIC (µg/mL) vs MDR-Mtb |
| 3i | 2-8 | 2-8 |
| 3l | 2-8 | 2-8 |
Table 3: Cytotoxicity of Selected Compounds against A549 Cell Line [1]
| Compound ID | IC₅₀ (µM) |
| 3i | >100 |
| 3l | 58.3 |
Experimental Protocols
Protocol 1: Synthesis of Benzyl (3-benzyl-5-hydroxyphenyl)carbamate (Compound 3d)
This protocol describes a general procedure for the synthesis of benzyl carbamate derivatives from a substituted aminophenol.
Materials:
-
3-amino-5-benzylphenol
-
Benzyl alcohol
-
Triphosgene
-
Triethylamine
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of benzyl alcohol (1.2 mmol) and triphosgene (0.6 mmol) in 10 mL of CH₂Cl₂, add triethylamine (1.2 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add 3-amino-5-benzylphenol (0.6 mmol) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 5 hours.
-
Quench the reaction with 30 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Protocol 2: In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against M. tuberculosis.
Materials:
-
Synthesized compounds
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Isoniazid (positive control)
-
Sterile deionized water
-
Incubator (37 °C)
Procedure:
-
Add 200 µL of sterile deionized water to all outer perimeter wells of the 96-well plate to minimize evaporation.
-
Add 100 µL of Middlebrook 7H9 broth to the remaining wells.
-
Add the test compounds to the first well of each row and perform serial two-fold dilutions across the plate.
-
Prepare a bacterial suspension of M. tuberculosis H37Rv and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a drug-free control (bacteria only) and a negative control (broth only).
-
Seal the plates and incubate at 37 °C for 7 days.
-
After incubation, add 25 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.
-
Incubate for an additional 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Protocol 3: In Vivo Efficacy in a Murine Tuberculosis Model
This protocol provides a general framework for assessing the in vivo efficacy of antitubercular compounds in a mouse model of chronic infection. All animal experiments must be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals and performed in a BSL-3 facility.
Materials:
-
BALB/c or C57BL/6 mice (6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv
-
Aerosol exposure system
-
Test compound and vehicle
-
Standard antitubercular drugs (e.g., Isoniazid, Rifampicin)
-
Phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Middlebrook 7H11 agar plates
Procedure:
-
Infection: Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to deliver approximately 50-100 CFU to the lungs.
-
Establishment of Chronic Infection: Allow the infection to establish for 4 weeks.
-
Treatment: Randomly assign mice to treatment groups: vehicle control, test compound at various doses, and a positive control group receiving a standard drug regimen. Administer treatments orally via gavage, typically 5 days a week for 4 weeks.
-
Endpoint Analysis: At the end of the treatment period, humanely euthanize the mice.
-
Bacterial Load Determination: Aseptically remove the lungs and spleen and homogenize the tissues in PBS.
-
Plate serial dilutions of the tissue homogenates on Middlebrook 7H11 agar.
-
Incubate the plates at 37 °C for 3-4 weeks and count the colony-forming units (CFU).
-
Data Analysis: Calculate the log₁₀ CFU per organ and compare the bacterial load in the treated groups to the vehicle control group to determine the efficacy of the test compound.
Visualizations
Caption: Synthetic workflow for Benzyl (3-benzyl-5-hydroxyphenyl)carbamate.
Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).
Caption: Workflow for in vivo efficacy testing in a murine tuberculosis model.
References
Application Notes and Protocols for Solid-Phase Synthesis Utilizing a Benzyl Carbamate Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry and drug discovery, enabling the rapid and efficient construction of complex molecules. A key component of this methodology is the choice of a suitable linker to tether the nascent molecule to an insoluble resin support. The benzyl carbamate linker and its derivatives offer a versatile and robust platform for the immobilization of amines and subsequent elaboration of the molecular scaffold. This class of linkers is characterized by its stability to a range of reaction conditions and the availability of multiple cleavage strategies to release the final product.
These application notes provide detailed protocols for the use of a benzyl carbamate linker in solid-phase organic synthesis (SPOS), covering immobilization, on-resin modification, and cleavage. The protocols are designed to be a practical guide for researchers in drug development and related fields.
Core Concepts and Workflow
The general workflow for solid-phase synthesis using a benzyl carbamate linker involves three main stages: immobilization of a primary or secondary amine onto the solid support, on-resin chemical modifications to build molecular complexity, and finally, cleavage of the target molecule from the resin.
Caption: General workflow for solid-phase synthesis using a benzyl carbamate linker.
Experimental Protocols
Protocol 1: Immobilization of a Primary Amine on a Chloromethylated Resin via a Benzyl Carbamate Linker
This protocol describes the attachment of a primary amine to a chloromethylated polystyrene resin (Merrifield resin) through a benzyl carbamate linkage.
Materials:
-
Merrifield resin (1% DVB, 1.0 mmol/g loading capacity)
-
Primary amine with a carbamate precursor (e.g., Benzyl (4-iodocyclohexyl)carbamate)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrabutylammonium iodide (TBAI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Peptide synthesis vessel with a frit
Procedure:
-
Resin Swelling: In a peptide synthesis vessel, swell the Merrifield resin (1.0 g, 1.0 mmol) in anhydrous DMF (10 mL) with gentle agitation for 1 hour. After swelling, drain the DMF.
-
Reaction Mixture Preparation: In a separate flask, dissolve the primary amine carbamate precursor (3.0 mmol), Cs₂CO₃ (3.0 mmol), and TBAI (0.5 mmol) in anhydrous DMF (15 mL).
-
Immobilization Reaction: Add the solution from step 2 to the swollen resin. Agitate the mixture at 50°C for 24 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). For each wash, agitate for 5 minutes before draining the solvent.
-
Drying: Dry the resin under vacuum to a constant weight. The loading of the resin can be determined by elemental analysis or by cleaving a small sample and quantifying the released product.
Protocol 2: On-Resin Diversification via Suzuki Cross-Coupling
This protocol details the diversification of an immobilized scaffold containing an aryl or vinyl halide (in this example, an iodo-functionalized moiety) using a Suzuki cross-coupling reaction.
Materials:
-
Immobilized scaffold on resin (from Protocol 1)
-
Boronic acid (3.0-5.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 3.0-5.0 equivalents)
-
Anhydrous DMF
-
Water
-
DCM
-
MeOH
Procedure:
-
Resin Swelling: Swell the functionalized resin (0.2 mmol) in anhydrous DMF (5 mL) for 1 hour.
-
Reaction Mixture Preparation: In a separate flask, dissolve the boronic acid, Pd(PPh₃)₄, and K₂CO₃ in anhydrous DMF (5 mL).
-
Coupling Reaction: Add the solution from step 2 to the swollen resin. Agitate the mixture under an inert atmosphere (e.g., Argon) at 80°C for 12 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 5 mL), water (3 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Drying: Dry the resin under vacuum.
Data Presentation: Quantitative Analysis
The following tables provide anticipated yields for diversification reactions and a comparison of common cleavage conditions for the benzyl carbamate linker.
Table 1: Anticipated Yields for Solid-Phase Diversification Reactions
| Entry | Coupling Partner (R) | Coupling Type | Catalyst System | Solvent | Time (h) | Anticipated Yield (%) |
| 1 | Phenylboronic acid | Suzuki | Pd(PPh₃)₄, K₂CO₃ | DMF | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Suzuki | Pd(PPh₃)₄, K₂CO₃ | DMF | 12 | 80-90 |
| 3 | 3-Thiopheneboronic acid | Suzuki | Pd(PPh₃)₄, K₂CO₃ | DMF | 16 | 75-85 |
| 4 | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂, CuI, TEA | THF | 8 | 90-98 |
| 5 | 1-Hexyne | Sonogashira | PdCl₂(PPh₃)₂, CuI, TEA | THF | 8 | 85-95 |
Table 2: Comparison of Cleavage Conditions for the Benzyl Carbamate Linker
| Method | Reagents | Conditions | Target Product | Notes |
| Catalytic Hydrogenolysis | Pd/C (10 wt. %), Ammonium formate | Methanol, Reflux, 4 hours | Free amine | Mild conditions, compatible with many functional groups. |
| Strong Acidolysis | Trifluoroacetic acid (TFA) / Scavengers | Room Temperature, 1-3 hours | Amine salt | Commonly used in peptide synthesis; requires scavengers to prevent side reactions. |
| Very Strong Acidolysis | Hydrofluoric acid (HF) or TFMSA | 0°C, 1-2 hours | Amine salt | Harsh conditions, cleaves most benzyl-based protecting groups. |
| Reductive Acidolysis | SiCl₄-thioanisole-anisole-TFA | Room Temperature, 3 hours | Free amine | Used for "safety-catch" linkers where the linker is activated by reduction prior to acidolysis.[1] |
Protocol 3: Cleavage of the Final Product from the Solid Support
This protocol describes the release of the final synthesized molecule from the resin via catalytic hydrogenolysis.
Materials:
-
Diversified resin (from Protocol 2)
-
Palladium on charcoal (Pd/C, 10 wt. %)
-
Ammonium formate
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the diversified resin (0.1 mmol) in MeOH (5 mL).
-
Cleavage Reaction: Add ammonium formate (10 equivalents) and a catalytic amount of Pd/C to the swollen resin. Reflux the mixture for 4 hours.
-
Product Collection: Filter the resin and wash it with MeOH (3 x 5 mL).
-
Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as flash chromatography or preparative HPLC.
Visualization of Key Processes
Benzyl Carbamate Linker Formation and Cleavage
The following diagram illustrates the chemical transformations involved in the immobilization and cleavage of a molecule using a benzyl carbamate linker on a Merrifield resin.
Caption: Immobilization and cleavage of a benzyl carbamate linker.
Self-Immolative p-Aminobenzyl Carbamate (PABC) Linker Mechanism
The p-aminobenzyl carbamate (PABC) linker is a "self-immolative" linker commonly used in antibody-drug conjugates (ADCs).[2][3] An initial cleavage event, often enzymatic, triggers a cascade that leads to the release of the payload.
Caption: Self-immolation mechanism of a PABC linker.
Concluding Remarks
The benzyl carbamate linker system provides a versatile and reliable method for the solid-phase synthesis of small molecules and peptidomimetics. The stability of the linker to a variety of reaction conditions allows for extensive on-resin diversification, while the availability of multiple cleavage strategies, ranging from mild catalytic hydrogenolysis to strong acidolysis, offers flexibility in the final deprotection and release step. The protocols and data presented herein serve as a comprehensive guide for the successful implementation of this valuable tool in drug discovery and development programs.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzyl Carbamate Synthesis from Urea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl carbamate from urea and benzyl alcohol. Our aim is to help you optimize your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general reaction conditions for synthesizing benzyl carbamate from urea and benzyl alcohol?
A1: The synthesis of benzyl carbamate from urea and benzyl alcohol is typically carried out at elevated temperatures, often in the presence of a catalyst. Common conditions involve heating a mixture of urea and an excess of benzyl alcohol at temperatures ranging from 110°C to 180°C.[1][2] The reaction can be performed under reflux, in a sealed vessel, or under reduced pressure to facilitate the removal of ammonia, a byproduct of the reaction.[1][2][3] The choice of catalyst and specific conditions significantly impacts the reaction's efficiency and yield.
Q2: What types of catalysts are effective for this synthesis?
A2: A variety of catalysts have been shown to be effective. These include:
-
Nickel-based catalysts: Alumina-supported nickel oxide-bismuth oxide and cation exchangers treated with nickel have demonstrated high yields.[1][3]
-
Mixed metal oxides on alumina: Catalysts composed of a combination of iron oxide, titanium oxide, and nickel oxide on an alumina support have also been used successfully.[2]
-
Silica gel supported catalysts: Catalysts like TiO2/SiO2, Cr2O3-NiO/SiO2, and TiO2-Cr2O3/SiO2 have been reported to be effective for the synthesis of various carbamates from urea and alcohols.[4][5]
Q3: What is the typical molar ratio of benzyl alcohol to urea?
A3: To maximize the conversion of urea and minimize the formation of byproducts, an excess of benzyl alcohol is generally used. The molar ratio of benzyl alcohol to urea can range from 3:1 to 8:1.[2] One specific protocol uses a significant excess, with a parts-by-weight ratio of 778 parts benzyl alcohol to 240 parts urea.[3] The optimal ratio may depend on the specific catalyst and reaction conditions employed.
Q4: How is the benzyl carbamate product typically purified?
A4: Purification often involves a multi-step process. After the reaction, the catalyst is typically filtered off.[2][3] Excess benzyl alcohol is then removed, commonly by distillation under reduced pressure.[2][3] The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate and hexane, or by column chromatography.[6]
Troubleshooting Guide
Problem 1: Low Yield of Benzyl Carbamate
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. For instance, with some silica-supported catalysts, the yield of alkyl carbamates increases with temperature up to 170°C but decreases at higher temperatures due to side reactions.[4] It is crucial to optimize the temperature for your specific catalyst system. Temperatures reported in the literature for this synthesis range from 110°C to 180°C.[1][2] |
| Incorrect Reactant Ratio | An inappropriate molar ratio of benzyl alcohol to urea can lead to incomplete conversion or side reactions. An excess of benzyl alcohol is generally favored.[2] Experiment with varying the benzyl alcohol to urea ratio within the 3:1 to 8:1 range to find the optimum for your setup.[2] |
| Inefficient Catalyst | The choice and preparation of the catalyst are crucial for high yields. Ensure the catalyst is active and used in the correct proportion. For example, a patent describes using a catalyst composed of iron oxide, titanium oxide, and nickel oxide on an alumina support, with the active components being 5-15% of the total catalyst weight.[2] |
| Incomplete Ammonia Removal | The reaction produces ammonia as a byproduct. Its accumulation can inhibit the forward reaction. Performing the reaction under reduced pressure (0.2-0.8 atm) can help to continuously remove ammonia and drive the reaction to completion.[2] |
Problem 2: Formation of Impurities and Side Products
| Possible Cause | Troubleshooting Suggestion |
| Formation of Symmetrical Ureas | Symmetrical urea byproducts can form, especially if there is any water present in the reaction mixture, which can lead to the formation of amines from isocyanate intermediates.[7][8] Ensure all reactants and solvents are anhydrous and the reaction is carried out under a dry atmosphere. |
| High Reaction Temperature | Excessively high temperatures can lead to the formation of undesired byproducts.[4] Carefully control the reaction temperature and consider running optimization experiments to find the ideal temperature that maximizes benzyl carbamate formation while minimizing impurities. |
Data Presentation
Table 1: Comparison of Catalytic Systems and Reaction Conditions for Benzyl Carbamate Synthesis
| Catalyst | Reactants & Ratio (by parts or mole) | Temperature (°C) | Pressure | Reaction Time (h) | Yield (%) | Reference |
| Nickel-treated cation exchanger (Amberlyst 15) | Urea (240 parts), Benzyl Alcohol (778 parts) | 131-150 (reflux) | Atmospheric | 8 | 97 | [3] |
| Alumina supported nickel oxide-bismuth oxide | Urea (540g), Benzyl Alcohol (3000mL) | 110 | Sealed Tube | 10 | 99 | [1] |
| Fe, Ti, Ni oxides on Alumina | Benzyl Alcohol:Urea (3:1 to 8:1 molar ratio) | 140-180 | Reduced (0.2-0.8 atm) | 3-8 | >90 | [2] |
Experimental Protocols
Protocol 1: Synthesis using a Nickel-Treated Cation Exchanger [3]
-
In a stirred vessel, combine 240 parts of urea, 778 parts of benzyl alcohol, and 11 parts of a nickel-treated cation exchanger (e.g., Amberlyst 15).
-
Heat the mixture to the reflux temperature, which will initially be around 131°C.
-
Continue heating. The reflux temperature will rise to approximately 149°C over the course of 6 hours.
-
Maintain the reaction at 149-150°C for an additional 2 hours.
-
After cooling, filter off the cation exchanger.
-
Remove the excess benzyl alcohol by distillation under reduced pressure to obtain the benzyl carbamate product.
Protocol 2: Synthesis using a Mixed Metal Oxide Catalyst under Reduced Pressure [2]
-
In a reactor equipped with a condensing reflux column, add urea, benzyl alcohol (in a molar ratio of 1:3 to 1:8), and the catalyst (e.g., a combination of iron, titanium, and nickel oxides on an alumina support, with a catalyst to urea mass ratio of 0.05:1 to 0.2:1).
-
Heat the mixture to a temperature between 140°C and 180°C.
-
Reduce the pressure to 0.2-0.8 atmospheres to facilitate the removal of ammonia gas produced during the reaction.
-
Maintain the reaction under these conditions for 3 to 8 hours.
-
After the reaction is complete, cool the reactor to room temperature.
-
Separate the catalyst by filtration. The catalyst can often be reused without further treatment.
-
Distill off the excess benzyl alcohol under reduced pressure to isolate the solid benzyl carbamate.
Visualizations
Caption: General experimental workflow for benzyl carbamate synthesis.
Caption: Troubleshooting decision tree for low benzyl carbamate yield.
References
- 1. Benzyl carbamate synthesis - chemicalbook [chemicalbook.com]
- 2. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents [patents.google.com]
- 3. Synthesis routes of Benzyl carbamate [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
Technical Support Center: Purification of Crude Benzyl Carbamate by Recrystallization
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude benzyl carbamate via recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for recrystallizing benzyl carbamate?
A1: The choice of solvent is critical for successful recrystallization. Toluene is a highly recommended single-solvent system, known to produce glistening plates of benzyl carbamate.[1][2] A mixed-solvent system of ethyl acetate and hexane is also highly effective.[3] Other reported solvents include water and tert-Butyl methyl ether (TBME).[1][3] The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility for the pure compound at lower temperatures.
Q2: How can I determine the purity of my recrystallized benzyl carbamate?
A2: The primary indicator of purity is the melting point. Pure benzyl carbamate has a sharp melting point in the range of 86-89 °C.[1][2][4][5][6] A broad or depressed melting point suggests the presence of impurities. Purity can be further confirmed by analytical techniques such as NMR, IR, and chromatographic methods like TLC or HPLC.[2]
Q3: What are the common impurities in crude benzyl carbamate?
A3: Impurities depend on the synthetic route. If prepared from benzyl chloroformate and ammonia, unreacted starting materials or ammonia may be present.[1] If synthesized from urea and benzyl alcohol, residual benzyl alcohol is a likely impurity.[7]
Q4: My final product is off-white or beige. How can I obtain a pure white product?
A4: The presence of color indicates impurities. These can often be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before the filtration step.[8] The charcoal adsorbs the colored impurities, which are then removed during the hot gravity filtration.
Troubleshooting Guide
Issue 1: The compound "oils out" instead of crystallizing.
-
Problem Description: Upon cooling, the dissolved benzyl carbamate separates as a liquid or oily layer instead of forming solid crystals. This is a common issue, particularly if the melting point of the solid is lower than the temperature of the solution or if high levels of impurities are present.[9][10][11] Oiling out is undesirable as impurities tend to be more soluble in the oil, leading to poor purification.[8][11]
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the mixture to dissolve the oil. Add a small amount of additional "good" solvent (the solvent in which the compound is more soluble, e.g., ethyl acetate in an ethyl acetate/hexane system) to ensure the saturation point is reached at a lower temperature.[11]
-
Lower the Solution Temperature: Try cooling the solution more slowly. A slower cooling rate can provide the necessary time for molecules to arrange into a crystal lattice rather than aggregating as a liquid.
-
Change Solvents: If oiling out persists, the solvent system may be unsuitable. Switch to a different solvent or solvent pair. For instance, if you are using an alcohol/water mixture which is prone to causing oiling out, try a system like toluene or ethyl acetate/hexane.[8]
-
Issue 2: No crystals form after the solution has cooled.
-
Problem Description: The solution remains clear even after prolonged cooling, indicating that it is not supersaturated.
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Seed Crystals: If available, add a tiny crystal of pure benzyl carbamate to the solution. This provides a template for crystal growth.
-
-
Reduce Solvent Volume: Too much solvent may have been used. Gently heat the solution and evaporate some of the solvent to increase the concentration of the benzyl carbamate. Allow the concentrated solution to cool again.
-
Cool to a Lower Temperature: Use an ice bath or refrigerator to further decrease the temperature, which will reduce the solubility of the benzyl carbamate and promote crystallization.
-
Issue 3: The final yield is very low.
-
Problem Description: The amount of recovered pure product is significantly less than expected.
-
Solutions:
-
Avoid Using Excess Solvent: Only use the minimum amount of hot solvent required to fully dissolve the crude solid. Using too much will keep a significant portion of the product dissolved in the mother liquor even after cooling.
-
Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling too rapidly or filtering prematurely will leave product in the solution.
-
Minimize Transfer Loss: Be meticulous during transfers between flasks and during filtration to avoid physical loss of the product.
-
Second Crop of Crystals: Concentrate the mother liquor (the liquid remaining after the first filtration) by evaporating some solvent and cool it again. This may yield a second, though likely less pure, batch of crystals.
-
Data Presentation
Table 1: Physical and Chemical Properties of Benzyl Carbamate
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉NO₂ | [6] |
| Molecular Weight | 151.16 g/mol | [5][6] |
| Appearance | White to off-white/beige solid, flakes, or powder | [1][12] |
| Melting Point | 86 - 89 °C | [1][2][4][5][6] |
Table 2: Recommended Solvents for Benzyl Carbamate Recrystallization
| Solvent / System | Type | Key Considerations | Reference(s) |
| Toluene | Single Solvent | Yields glistening plates. Can be used in a 2:1 volume ratio to the crude material. | [1][2] |
| Ethyl Acetate / Hexane | Mixed Solvent | Excellent system. Dissolve in minimal hot ethyl acetate, then add hexane as the anti-solvent to induce precipitation upon cooling. | [3] |
| Water | Single Solvent | Benzyl carbamate is moderately soluble in water. May be a good choice for polar impurities. | [1] |
| tert-Butyl methyl ether (TBME) | Single Solvent | Effective for obtaining analytically pure samples. | [3] |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)
This protocol is adapted from a procedure reported in Organic Syntheses.[3]
-
Dissolution: Place the crude benzyl carbamate in an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate, swirling to dissolve the solid. For example, 56 g of crude material can be dissolved in approximately 60 mL of warm ethyl acetate.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: To the hot solution, add hexane in portions until the solution becomes slightly cloudy, indicating it is nearing saturation. For the scale mentioned above, approximately 220 mL of hexane would be added.[3] Re-heat gently if necessary to get a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator (e.g., at 5 °C) to maximize crystal formation.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent mixture (e.g., hexane/ethyl acetate, 2:1) to remove any remaining mother liquor.[3]
-
Drying: Dry the crystals in a vacuum desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Recrystallization from a Single Solvent (Toluene)
-
Dissolution: In a fume hood, place the crude benzyl carbamate in an Erlenmeyer flask. Add a small volume of toluene (e.g., approximately 2 volumes relative to the mass of the crude product).[1]
-
Heating: Heat the mixture on a hot plate, swirling gently, until the solid completely dissolves. Add more toluene in small portions only if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If the solution contains insoluble matter, perform a hot gravity filtration.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold toluene.
-
Drying: Dry the purified benzyl carbamate, preferably under vacuum.[1]
Visualizations
Caption: General workflow for the recrystallization of benzyl carbamate.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
- 1. Benzyl carbamate CAS#: 621-84-1 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [guidechem.com]
- 5. 氨基甲酸苄酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Benzyl carbamate | 621-84-1 [amp.chemicalbook.com]
- 7. Synthesis routes of Benzyl carbamate [benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. reddit.com [reddit.com]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Benzyl carbamate | 621-84-1 [chemicalbook.com]
Technical Support Center: Improving the Efficiency of Benzyl Carbamate Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during benzyl carbamate (Cbz) coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of an N-Cbz protection reaction?
The N-Cbz protection of an amine is a nucleophilic acyl substitution reaction. The reaction involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). This is followed by the departure of the chloride leaving group. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine.[1]
Q2: What are the most common side reactions observed during N-Cbz protection?
The most frequently encountered side reactions include:
-
Di-Cbz protection of primary amines: This results in the formation of a di-protected amine where two Cbz groups are attached to the nitrogen atom.[1]
-
Hydrolysis of benzyl chloroformate: The reaction of Cbz-Cl with water can lead to the formation of benzyl alcohol and carbon dioxide.[1]
-
Formation of benzyl alcohol: This can occur through the hydrolysis of Cbz-Cl or during the workup procedure.[1]
-
Over-alkylation of the product: The Cbz-protected amine can sometimes be alkylated, especially if reactive alkyl halides are present.[1]
Q3: How can I minimize the di-protection of a primary amine?
To minimize the formation of the di-Cbz byproduct, consider the following strategies:
-
Control the stoichiometry: Use a slight excess (1.05-1.2 equivalents) of benzyl chloroformate. A large excess can promote di-protection.
-
Slow addition of the reagent: Add the benzyl chloroformate slowly to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile.[1]
-
Choice of base: A weaker base, such as sodium bicarbonate, is often preferred over strong bases like sodium hydroxide. Weaker bases are less likely to deprotonate the initially formed Cbz-protected amine, which is a prerequisite for the second Cbz addition.[1]
Q4: My benzyl chloroformate reagent has turned yellow. Can I still use it?
Yellowing of benzyl chloroformate can indicate decomposition, often due to moisture, which leads to the formation of HCl and other byproducts.[1] While it might still be usable for less sensitive substrates, it is highly recommended to use fresh or purified reagent for optimal results and to avoid introducing impurities into your reaction. Impurities can lead to lower yields and the formation of side products.[1]
Q5: What is the role of the base in the N-Cbz protection reaction?
The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction.[1] This is essential for several reasons:
-
It prevents the protonation of the starting amine, which would render it non-nucleophilic.[1]
-
It drives the reaction equilibrium towards the product side.[1] The choice of base can also influence the reaction's chemoselectivity and the formation of side products.[1]
Troubleshooting Guide
Issue 1: Low Yield of the Desired N-Cbz Protected Amine
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time or temperature if necessary. Ensure efficient stirring to overcome phase transfer limitations in biphasic systems.[1] |
| Poor Solubility of Starting Amine | Choose a suitable solvent system. A mixture of THF and water is often effective.[1] For zwitterionic compounds like amino acids, ensure they are fully dissolved as their corresponding salt before adding Cbz-Cl.[1] |
| Hydrolysis of Benzyl Chloroformate | Ensure the reaction is performed under anhydrous conditions if possible. Use a solvent that is immiscible with water if an aqueous base is used, and ensure rapid stirring. |
| Sub-optimal pH | When using an aqueous base, maintain the pH between 8 and 10. A pH that is too low can lead to the decomposition of Cbz-Cl, while a pH that is too high may cause racemization of amino acids.[2] |
| Decomposition of Reagent | Use fresh or purified benzyl chloroformate, especially for sensitive substrates.[1] |
Issue 2: Formation of Significant Side Products
| Side Product | Possible Cause | Recommended Solution |
| Di-Cbz Protected Amine | Excess benzyl chloroformate.[1] Strong base.[1] High reaction temperature.[1] | Carefully control the stoichiometry of benzyl chloroformate (1.05-1.2 equivalents).[1] Use a milder base like sodium bicarbonate instead of sodium hydroxide or triethylamine.[1] Perform the reaction at a lower temperature (e.g., 0 °C).[1] |
| Benzyl Alcohol | Hydrolysis of benzyl chloroformate during the reaction or workup. | Minimize water content in the reaction. Perform the workup efficiently and avoid prolonged exposure to aqueous basic conditions. |
| Urea Derivatives | In reactions involving Curtius rearrangement, the isocyanate intermediate can react with water to form an amine, which then reacts with another isocyanate molecule.[3] | Ensure anhydrous conditions and use a slight excess of the alcohol nucleophile to trap the isocyanate.[3] |
Experimental Protocols
Protocol 1: General Procedure for N-Cbz Protection of Primary/Secondary Amines
-
Dissolve the amine (1.0 equivalent) in a suitable solvent (e.g., a 2:1 mixture of THF/water or dichloromethane).
-
Add a base (2.0-3.0 equivalents). For aqueous conditions, sodium bicarbonate or sodium carbonate is common. For non-aqueous conditions, triethylamine or diisopropylethylamine (DIPEA) can be used.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.05-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, perform an aqueous workup. If the reaction is in an organic solvent, wash with a mild acid (e.g., 1M HCl), water, and brine. If in a biphasic system, separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: N-Cbz Protection of Amino Acids (Schotten-Baumann Conditions)
-
Dissolve the amino acid (1.0 equivalent) in a 1M sodium hydroxide solution (2.0 equivalents) and cool to 0 °C.
-
In a separate flask, dissolve benzyl chloroformate (1.1 equivalents) in a suitable organic solvent (e.g., dioxane or THF).
-
Simultaneously, add the benzyl chloroformate solution and a 1M sodium hydroxide solution (1.0 equivalent) dropwise to the stirred amino acid solution, maintaining the temperature at 0 °C and the pH between 9-10.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Wash the reaction mixture with diethyl ether to remove any excess unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2-3 with cold 1M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the Cbz-protected amino acid.
Data Presentation
Table 1: Typical Reagent Stoichiometry for N-Cbz Protection
| Reagent | Stoichiometry (equivalents) | Purpose |
| Amine | 1.0 | Substrate |
| Benzyl Chloroformate (Cbz-Cl) | 1.05 - 1.2 | Protecting group source |
| Base (e.g., NaHCO₃, Et₃N) | 2.0 - 3.0 | HCl scavenger |
Table 2: Influence of Base on N-Cbz Protection of Primary Amines
| Base | Strength | Potential for Di-protection | Recommended Use |
| Sodium Bicarbonate (NaHCO₃) | Weak | Low | General protection, minimizing di-protection[1] |
| Sodium Carbonate (Na₂CO₃) | Moderate | Moderate | General protection |
| Triethylamine (Et₃N) | Strong | High | Anhydrous conditions, may require careful control |
| Sodium Hydroxide (NaOH) | Strong | High | Schotten-Baumann conditions, pH control is critical[2] |
Visualizations
Caption: Reaction mechanism of N-Cbz protection.
Caption: General experimental workflow for Cbz coupling.
Caption: Troubleshooting decision tree for Cbz coupling.
References
Technical Support Center: Benzyl Carbamate Solubility and Reaction Optimization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzyl carbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of benzyl carbamate?
A1: Benzyl carbamate is a white to off-white crystalline solid.[1] Its solubility is largely dependent on the solvent's polarity and temperature. It is generally soluble in several organic solvents and moderately soluble in water.[2][3]
Q2: In which organic solvents is benzyl carbamate most soluble?
A2: Benzyl carbamate exhibits good solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2] It is also soluble in chloroform, dichloromethane, and methanol.[2] Its solubility is moderate in benzene and toluene.[1][2]
Q3: How does temperature affect the solubility of benzyl carbamate?
A3: As with many organic compounds, the solubility of benzyl carbamate in most solvents increases with a rise in temperature.[4] This property is often exploited during recrystallization for purification. For instance, it can be recrystallized from hot toluene.[1]
Q4: My benzyl carbamate is not dissolving in the reaction solvent. What can I do?
A4: If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Increase the temperature: Gently warming the mixture can significantly improve solubility.
-
Use a co-solvent: Adding a small amount of a polar aprotic solvent like DMF or DMSO can enhance the solubility of benzyl carbamate in a less polar reaction medium.
-
Change the solvent: If possible, switch to a solvent in which benzyl carbamate has higher solubility, such as DMF, DMSO, or dichloromethane.
-
Particle size reduction: Grinding the benzyl carbamate to a finer powder can increase the surface area and improve the dissolution rate.
Troubleshooting Guide
Issue 1: Benzyl carbamate precipitates out of the reaction mixture upon addition of a reagent.
-
Question: I am running a reaction and upon adding my second reagent, the benzyl carbamate crashes out of solution. How can I resolve this?
-
Answer: This often happens if the added reagent changes the polarity of the solvent mixture, reducing the solubility of benzyl carbamate.
-
Immediate Action: Try to gently heat the reaction mixture to redissolve the precipitate. Ensure the reaction temperature is compatible with your reagents' stability.
-
Preventative Measures for Future Experiments:
-
Use a more suitable solvent system: Start with a solvent or a co-solvent system that can maintain the solubility of all components throughout the reaction. For example, using a mixture of a non-polar solvent with a polar aprotic solvent like DMF or DMSO can be effective.
-
Slow addition: Add the reagent dropwise and with vigorous stirring to allow for better mixing and to avoid localized high concentrations that can trigger precipitation.
-
Higher initial temperature: Start the reaction at a slightly elevated temperature (if the reaction chemistry allows) to ensure all components remain in solution.
-
-
Issue 2: Difficulty in achieving a homogeneous solution for a reaction in a non-polar solvent.
-
Question: My reaction requires a non-polar solvent, but benzyl carbamate has very poor solubility. How can I proceed?
-
Answer: This is a common challenge. Here are a few approaches:
-
Phase-Transfer Catalysis (PTC): If your reaction involves an ionic reagent, a phase-transfer catalyst can be employed. The catalyst transports the reactant from the aqueous or solid phase to the organic phase where the benzyl carbamate is present, even if not fully dissolved. This allows the reaction to proceed at the interface or in the organic phase. Common PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB).
-
Use of a Co-solvent: A minimal amount of a high-boiling point polar aprotic co-solvent (e.g., DMF, NMP) can be used to dissolve the benzyl carbamate before adding the non-polar solvent. It's crucial to ensure the co-solvent does not interfere with your reaction chemistry.
-
Sonication: In some cases, ultrasonic agitation can help to create a fine suspension and promote dissolution and reaction at the solid-liquid interface.
-
Data Presentation
Table 1: Qualitative Solubility of Benzyl Carbamate in Common Solvents
| Solvent Class | Solvent Example | Solubility | Reference |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | [2] |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Alcohols | Methanol, Ethanol | Soluble | [2][4] |
| Aromatic | Benzene, Toluene | Moderately Soluble | [1][2] |
| Ethers | Diethyl Ether | Slightly Soluble | |
| Water | Moderately Soluble | [2][3] |
Note: "Soluble" and "Moderately Soluble" are qualitative terms based on literature descriptions. Actual solubility can vary with temperature and purity.
Experimental Protocols
Protocol 1: General Procedure for Dissolving Benzyl Carbamate Using a Co-solvent
-
To a dry reaction flask, add the required amount of benzyl carbamate.
-
Add a minimal volume of a suitable polar aprotic solvent (e.g., DMF or DMSO) to just dissolve the benzyl carbamate with stirring.
-
Slowly add the primary reaction solvent (e.g., toluene, THF) to the desired final volume.
-
If the benzyl carbamate starts to precipitate, gently warm the mixture until a clear solution is obtained.
-
Proceed with the addition of other reagents.
Protocol 2: Recrystallization of Benzyl Carbamate for Purification
-
Dissolve the crude benzyl carbamate in a minimum amount of hot toluene.
-
Once completely dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold toluene or heptane.
-
Dry the crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for overcoming benzyl carbamate solubility issues.
Caption: Key factors influencing the solubility of benzyl carbamate.
References
Identifying and minimizing byproducts in benzyl carbamate reactions
Welcome to the technical support center for benzyl carbamate synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize byproducts in common benzyl carbamate reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzyl carbamate?
A1: The two most prevalent methods for synthesizing benzyl carbamate are:
-
Reaction of Benzyl Chloroformate with Ammonia: This is a widely used method where benzyl chloroformate is reacted with ammonia to form benzyl carbamate.[1][2][3]
-
Reaction of Urea and Benzyl Alcohol: This method involves the reaction of urea with benzyl alcohol, often in the presence of a catalyst, to produce benzyl carbamate and ammonia as the sole byproduct.[1][4]
Q2: What are the primary byproducts I should be aware of when synthesizing benzyl carbamate from benzyl chloroformate?
A2: The main byproducts to consider in this reaction are:
-
Di-Cbz protected primary amines: If you are reacting benzyl chloroformate with a primary amine, you can get the formation of a di-protected amine.
-
Benzyl alcohol: This can form from the hydrolysis of benzyl chloroformate if water is present in the reaction mixture.[5]
-
Dibenzyl carbonate: This can be formed from the reaction of benzyl chloroformate with benzyl alcohol, which may be present as an impurity or formed in situ.[6]
Q3: How can I minimize the formation of di-Cbz protected primary amines?
A3: To minimize the di-protection of a primary amine, you can:
-
Control the stoichiometry: Use a slight excess (1.05-1.2 equivalents) of benzyl chloroformate.[5]
-
Slow addition of the reagent: Add the benzyl chloroformate slowly to the reaction mixture at a low temperature (e.g., 0 °C).[5]
-
Choice of base: Use a weaker base like sodium bicarbonate instead of a strong base like sodium hydroxide. This minimizes the deprotonation of the initially formed mono-Cbz protected amine, which is necessary for the second addition of the Cbz group.[5]
Q4: I am using the urea and benzyl alcohol method. What are the common impurities?
A4: The primary impurity of concern in this reaction is unreacted benzyl alcohol . Due to its high boiling point (205 °C) and similar polarity to benzyl carbamate, it can be challenging to remove by simple evaporation or column chromatography.[7]
Q5: How can I remove residual benzyl alcohol from my benzyl carbamate product?
A5: Several methods can be employed to remove benzyl alcohol:
-
Vacuum distillation: Since benzyl carbamate has a higher boiling point than benzyl alcohol, vacuum distillation can be effective.[4][8]
-
Recrystallization: Benzyl carbamate can be purified by recrystallization from solvents like toluene.[9]
-
Enzymatic conversion: A novel approach involves using an immobilized enzyme (like Candida antarctica lipase B) to convert the residual benzyl alcohol into an ester (e.g., benzyl butyrate), which is more easily separated.[7]
Troubleshooting Guides
Issue 1: Low Yield in Benzyl Carbamate Synthesis from Benzyl Chloroformate and Ammonia/Amine
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Benzyl Chloroformate | Ensure anhydrous reaction conditions. Use dry solvents and glassware. Benzyl chloroformate reacts with water to form benzyl alcohol and HCl.[10] |
| Incorrect Stoichiometry | Carefully measure the amount of benzyl chloroformate. A slight excess (1.05-1.2 equivalents) is often optimal.[5] |
| Inefficient Basification | Use an appropriate base (e.g., sodium carbonate, sodium bicarbonate) to neutralize the HCl generated during the reaction. Maintaining a pH between 8 and 10 is often recommended.[11] |
| Low Reaction Temperature | While low temperatures are used to control side reactions, ensure the reaction is allowed to proceed to completion. Monitor the reaction by TLC or HPLC. |
Issue 2: Presence of Dibenzyl Carbonate Impurity
| Potential Cause | Troubleshooting Steps |
| Excess Phosgene in Benzyl Chloroformate Synthesis | If you are preparing your own benzyl chloroformate, using excess phosgene during its synthesis from benzyl alcohol can lead to the formation of dibenzyl carbonate.[6] |
| Reaction with Benzyl Alcohol | Benzyl alcohol, either as an impurity in the starting material or formed from hydrolysis of benzyl chloroformate, can react with benzyl chloroformate to form dibenzyl carbonate. Use high-purity starting materials and anhydrous conditions. |
Issue 3: Difficulty in Purifying Benzyl Carbamate from the Urea/Benzyl Alcohol Reaction
| Potential Cause | Troubleshooting Steps |
| High Amount of Residual Benzyl Alcohol | Optimize the molar ratio of benzyl alcohol to urea. A study suggests a 3:2 molar ratio of benzyl alcohol to urea can provide a maximum yield.[9] |
| Ineffective Purification Method | Consider fractional vacuum distillation to separate benzyl alcohol from benzyl carbamate.[4][8] Alternatively, recrystallization from a suitable solvent system like toluene or ethyl acetate/hexane can be effective.[5][9] |
Data Presentation
Table 1: Representative Yields for Benzyl Carbamate Synthesis
| Reactants | Conditions | Yield (%) | Reference |
| Benzyl Chloroformate, Ammonia | Cold concentrated ammonium hydroxide, room temperature for 30 min | 91-94 | [9] |
| Urea, Benzyl Alcohol | Nickel catalyst on cation exchanger, reflux (131-150 °C) for 8 hours | 97 | [8] |
| Urea, Benzyl Alcohol | Alumina supported nickel oxide-bismuth oxide catalyst, 110 °C for 10 hours | 99 | [1] |
| Glycine, Benzyl Chloroformate | aq. Na2CO3, 0 °C | >90 | [12] |
| Alanine, Benzyl Chloroformate | aq. NaOH, 0 °C | ~95 | [12] |
Table 2: Common Solvents for Recrystallization of Benzyl Carbamate
| Solvent/Solvent System | Comments |
| Toluene | Glistening plates can be obtained.[3] |
| Ethyl Acetate / Hexane | A common solvent system for recrystallization of organic compounds.[5] |
| Water | Can be used for recrystallization, though benzyl carbamate has moderate solubility.[2] |
Experimental Protocols
Protocol 1: Synthesis of Benzyl Carbamate from Benzyl Chloroformate and Ammonia
-
Materials: Benzyl chloroformate, concentrated ammonium hydroxide (sp. gr. 0.90).
-
Procedure:
-
Slowly add benzyl chloroformate with vigorous stirring to 5 volumes of cold concentrated ammonium hydroxide.
-
Allow the reaction mixture to stand at room temperature for 30 minutes.
-
Filter the precipitate with suction.
-
Wash the precipitate with cold water.
-
Dry the product in a vacuum desiccator.
-
-
Expected Yield: 91-94% of practically pure benzyl carbamate.[9]
-
Purification: The product can be further purified by recrystallization from toluene to obtain pure benzyl carbamate with a melting point of 87 °C.[9]
Protocol 2: Synthesis of Benzyl Carbamate from Urea and Benzyl Alcohol
-
Materials: Urea, benzyl alcohol, catalyst (e.g., alumina supported nickel oxide-bismuth oxide or a nickel-containing cation exchanger).
-
Procedure:
-
In a reaction kettle, introduce urea, benzyl alcohol, and the catalyst. For example, 540g of urea, 3000mL of benzyl alcohol, and 5.4g of catalyst.[1]
-
Seal the reactor and heat to the desired temperature (e.g., 110-150 °C) for a specified time (e.g., 8-10 hours).[1][8]
-
After the reaction is complete, cool the mixture and filter off the catalyst.
-
Remove the excess benzyl alcohol by distillation under reduced pressure.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ijacskros.com [ijacskros.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography for Benzyl Carbamate Derivative Purification
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the column chromatography purification of benzyl carbamate derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind purifying benzyl carbamate derivatives using column chromatography?
A1: Column chromatography separates compounds based on their differing affinities for a stationary phase (typically silica gel) and a mobile phase (a solvent system).[1] Benzyl carbamate derivatives are moderately polar. In normal-phase chromatography, a polar stationary phase like silica gel is used with a non-polar mobile phase, often a mixture of hexanes and ethyl acetate.[1] Less polar impurities will travel down the column faster, while more polar impurities will adhere more strongly to the silica gel. The desired benzyl carbamate derivative will elute at an intermediate rate, allowing for its separation and collection.[1]
Q2: How do I select the appropriate solvent system (mobile phase)?
A2: The ideal solvent system is determined by running preliminary Thin Layer Chromatography (TLC) plates.[1] The goal is to find a solvent mixture that provides good separation between your desired compound and any impurities, with the benzyl carbamate derivative having a Retention Factor (Rf) of approximately 0.25-0.35.[1] A common starting point for many benzyl carbamate derivatives is a mixture of hexanes and ethyl acetate.[1][2] You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., 4:1, 2:1) to achieve the desired Rf value.[1]
Q3: My benzyl carbamate derivative is basic. Are there special considerations for its purification on silica gel?
A3: Yes. Silica gel is slightly acidic and can cause peak tailing or irreversible adsorption of basic compounds.[3][4] To mitigate this, you can:
-
Add a basic modifier to the eluent: A small amount of triethylamine (typically 0.1-1%) can be added to the mobile phase to neutralize the acidic sites on the silica gel.
-
Use a different stationary phase: Amine-bonded silica is a good alternative for the purification of basic compounds as it deactivates the acidic silanol groups.[4]
Q4: Can my benzyl carbamate derivative decompose on the silica gel column?
A4: Benzyl carbamates are generally stable on silica gel. However, they can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, or at elevated temperatures.[5] Since silica gel is acidic, sensitive substrates may show some degradation. To test for stability, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If a new spot appears, it indicates decomposition on the silica.
Troubleshooting Guides
Issue 1: Poor separation of the benzyl carbamate from an impurity.
dot
Caption: Troubleshooting workflow for poor separation.
Issue 2: The benzyl carbamate derivative is not eluting from the column.
dot
Caption: Troubleshooting workflow for compound elution failure.
Issue 3: Low recovery of the purified benzyl carbamate derivative.
dot
Caption: Troubleshooting workflow for low product recovery.
Data Presentation
Table 1: Recommended Solvent Systems and Approximate Rf Values for Benzyl Carbamate Derivatives on Silica Gel TLC.
| Compound Type | Mobile Phase (Hexanes:Ethyl Acetate) | Approximate Rf | Notes |
| Simple Benzyl Carbamate | 3:2 | 0.28 | A good starting point for unsubstituted benzyl carbamates.[2] |
| N-Cbz-protected Amino Acid Esters | 4:1 to 2:1 | 0.3-0.5 | Polarity can be adjusted based on the amino acid side chain. |
| Benzyl (4-iodocyclohexyl)carbamate | 9:1 to 4:1 | 0.25-0.35 | Start with a lower polarity and increase as needed.[1] |
| More Polar Derivatives | 1:1 | 0.35 | For derivatives with additional polar functional groups.[6] |
| Less Polar Derivatives | 3:2 | 0.32 | For derivatives with non-polar substituents.[6] |
Experimental Protocols
Protocol 1: Preliminary Analysis by Thin Layer Chromatography (TLC)
-
Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.[1]
-
Developing: Place the TLC plate in a developing chamber containing a pre-determined mixture of hexanes and ethyl acetate. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[1]
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[1] If the compounds are not UV-active, use a potassium permanganate (KMnO₄) stain.[1]
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal solvent system will give your desired product an Rf of 0.25-0.35 and good separation from impurities.[1]
Protocol 2: Column Packing and Sample Loading (Slurry Method)
-
Column Preparation: Securely clamp a glass chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[1]
-
Prepare Slurry: In a beaker, make a slurry of silica gel with a non-polar solvent (e.g., hexanes). A general guideline is to use 50-100g of silica for every 1g of crude material.[1]
-
Packing: Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles. Open the stopcock to drain excess solvent, but never let the solvent level fall below the top of the silica bed.[1]
-
Equilibration: Add a layer of sand on top of the silica bed. Wash the column with 2-3 column volumes of the initial, low-polarity mobile phase determined from your TLC analysis.[1]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimum amount of a suitable solvent (like dichloromethane). Carefully add the solution to the top of the silica bed with a pipette and allow it to absorb completely.[1]
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Protocol 3: Elution and Fraction Collection
-
Elution: Begin eluting with the low-polarity mobile phase determined from your TLC analysis (e.g., 9:1 hexanes:ethyl acetate).[1]
-
Fraction Collection: Collect the eluent in fractions using test tubes or flasks.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase as the chromatography progresses to elute more polar compounds. For example, you might move from 9:1 to 4:1 to 2:1 hexanes:ethyl acetate.[1]
-
Fraction Monitoring: Monitor the composition of the collected fractions by TLC to identify which ones contain the purified product.[1]
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[1]
References
Stability of benzyl carbamate under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of benzyl carbamate (Cbz), a common amine protecting group, under various acidic and basic experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the benzyl carbamate (Cbz) group in acidic conditions?
A1: The Cbz group is generally considered stable to mild acidic conditions. However, it can be cleaved under harsh acidic treatments, such as with strong acids like excess hydrogen bromide (HBr) or trifluoroacetic acid (TFA).[1][2][3] The cleavage mechanism involves protonation of the carbamate, which facilitates the removal of the benzyl group.[3] For instance, while stable enough for use in acid-catalyzed reactions under controlled conditions[4], prolonged exposure to strong acids will lead to deprotection.
Q2: What is the stability of the Cbz group under basic conditions?
Q3: What are the standard methods for Cbz group deprotection?
A3: The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis.[1][3][5][6] This procedure typically involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst on a carbon support (Pd/C) under neutral conditions.[1][6] Alternative methods include the use of Lewis acids, such as trimethylsilyl iodide (TMSI), and nucleophilic cleavage using reagents like 2-mercaptoethanol.[6][7][8] Recently, deprotection using low-carbon alcohols has been reported for Cbz-protected heterocyclic compounds.[5]
Q4: Can I selectively deprotect a Cbz group in the presence of other protecting groups?
A4: Yes, the Cbz group's unique deprotection conditions, primarily hydrogenolysis, allow for excellent orthogonality with many other common protecting groups.[3] For example, it is stable to the acidic conditions used to remove a tert-butoxycarbonyl (Boc) group and the basic conditions used to cleave a fluorenylmethoxycarbonyl (Fmoc) group.[1][9] This orthogonality is a cornerstone of modern peptide and complex molecule synthesis.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete Cbz deprotection during hydrogenolysis. | - Inactive catalyst.- Insufficient hydrogen pressure.- Presence of catalyst poisons (e.g., sulfur compounds). | - Use fresh, high-quality Pd/C catalyst.- Ensure the reaction system is properly sealed and purged with hydrogen.- Increase hydrogen pressure if using a Parr shaker or similar apparatus.- Purify the starting material to remove any potential catalyst poisons. |
| Unwanted side reactions during Cbz deprotection. | - Hydrogenolysis of other functional groups (e.g., dehalogenation of aryl halides, reduction of alkenes).[6]- Racemization of chiral centers. | - For substrates with sensitive functional groups, consider alternative deprotection methods like nucleophilic cleavage.[6][7]- To avoid dehalogenation, a different catalyst or deprotection method may be required.[6]- Optimize reaction conditions (temperature, pressure, solvent) to minimize side reactions. |
| Cbz group is unexpectedly cleaved during a reaction. | - The reaction conditions were harsher than anticipated (e.g., prolonged exposure to strong acid).[1] | - Re-evaluate the stability of the Cbz group under the specific reaction conditions.- Consider using a more robust protecting group if necessary.- Buffer the reaction mixture to maintain a pH at which the Cbz group is stable. |
| Difficulty in removing Cbz from a sterically hindered amine. | - Steric hindrance can slow down the rate of deprotection. | - Increase the reaction time and/or temperature for hydrogenolysis.- Consider using a more reactive deprotection method, such as a stronger Lewis acid, but be mindful of potential side reactions. |
Quantitative Data Summary
While specific kinetic data for the hydrolysis of benzyl carbamate under a wide range of pH values is not extensively documented in the provided search results, the following table summarizes the general stability profile based on qualitative descriptions from the literature.
| Condition | Reagent Examples | Stability of Benzyl Carbamate | Reference |
| Strongly Acidic | HBr, neat TFA | Labile (cleavage occurs) | [1][2] |
| Mildly Acidic | Dilute HCl, Acetic Acid | Generally Stable | [4] |
| Neutral | H₂/Pd-C | Labile (deprotection condition) | [1][3][6] |
| Basic | Na₂CO₃, Piperidine | Stable | [1][3] |
Key Experimental Protocols
Protocol 1: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis
-
Preparation: Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a reaction vessel.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.
-
Hydrogenation: Seal the reaction vessel and purge it with nitrogen gas, followed by hydrogen gas. Maintain a positive pressure of hydrogen (typically 1 atm, but can be higher for more resistant substrates) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification may be performed by crystallization or chromatography if necessary.
Protocol 2: Cbz Deprotection using a Nucleophilic Thiol
This method is particularly useful for substrates sensitive to hydrogenolysis.[6]
-
Reaction Setup: To a solution of the Cbz-protected amine in a polar aprotic solvent such as N,N-dimethylacetamide (DMAC), add 2-mercaptoethanol (2 equivalents) and potassium acetate (4 equivalents).
-
Heating: Heat the reaction mixture to 75°C.
-
Monitoring: Monitor the reaction for 24 hours or until completion by TLC or LC-MS.
-
Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated to give the crude product, which can be further purified.
Visualizations
Caption: Stability of Benzyl Carbamate under Acidic vs. Basic Conditions.
Caption: Experimental workflow for Cbz deprotection via catalytic hydrogenolysis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Protective Groups [organic-chemistry.org]
Technical Support Center: Cbz Group Removal via Catalytic Transfer Hydrogenation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of the Carboxybenzyl (Cbz or Z) protecting group using catalytic transfer hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What is catalytic transfer hydrogenation and why is it used for Cbz deprotection?
Catalytic transfer hydrogenation (CTH) is a method for adding hydrogen to a molecule using a hydrogen donor in the presence of a catalyst. For Cbz deprotection, it offers a milder and often more selective alternative to traditional catalytic hydrogenation that uses hydrogen gas (H₂).[1][2] This technique is particularly valuable because it avoids the need for specialized high-pressure hydrogenation equipment.[2] The reaction proceeds by hydrogenolysis of the benzyl-oxygen bond, which forms an unstable carbamic acid that spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene.[3]
Q2: What are the most common catalysts and hydrogen donors for this reaction?
The most prevalent catalyst is palladium on carbon (Pd/C), typically at 5-10% loading.[1][4][5] Pearlman's catalyst, Pd(OH)₂/C, is a more active alternative for challenging substrates.[1][6] Common hydrogen donors include ammonium formate, formic acid, cyclohexadiene, and triethylsilane.[1][4] Ammonium formate and formic acid are frequently used due to their efficiency and mild reaction conditions.[1][3]
Q3: How can I remove a Cbz group without reducing other sensitive functional groups?
Selectivity is a key challenge. Standard hydrogenation with H₂ gas can reduce groups like double bonds, nitro groups, and aryl halides.[4][7] Catalytic transfer hydrogenation often provides better chemoselectivity.[1][4] For highly sensitive substrates, alternative non-reductive methods may be necessary, such as:
-
Acidic Cleavage : Using HBr in acetic acid or milder conditions like AlCl₃ in hexafluoroisopropanol (HFIP).[4][8]
-
Nucleophilic Cleavage : A highly selective method using 2-mercaptoethanol with a base like potassium phosphate in a solvent such as DMAC.[4][8][9]
Q4: What are the typical byproducts of Cbz deprotection?
Under optimal conditions, the byproducts are toluene and carbon dioxide, which are volatile and easily removed.[3][4] However, side reactions can occur. With an insufficient hydrogen source, N-benzylation can be observed.[4][10] If the starting material contains other reducible groups, over-reduction can lead to undesired products.[4]
Troubleshooting Guide
This section addresses common problems encountered during the catalytic transfer hydrogenation for Cbz group removal.
Issue 1: The reaction is slow, incomplete, or does not start.
A stalled or sluggish reaction is one of the most frequent issues. Several factors can be responsible.[1][4]
Troubleshooting Workflow for Incomplete Cbz Deprotection
Caption: Troubleshooting workflow for incomplete Cbz deprotection.
| Potential Cause | Explanation & Solutions |
| Catalyst Poisoning | The palladium catalyst is highly sensitive to poisoning by sulfur or phosphorus-containing functional groups or impurities.[1][4][9] Solutions: 1. Ensure the starting material is highly pure.[9] 2. For substrates containing sulfur, consider non-hydrogenation methods.[9] 3. In some cases, increasing the catalyst loading can help overcome minor impurities.[4] |
| Poor Catalyst Activity | The activity of Pd/C can vary between batches and diminishes with age.[4][9] Solutions: 1. Always start with a fresh batch of high-quality catalyst.[1][9] 2. Increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%).[9] 3. For difficult substrates, consider using the more active Pearlman's catalyst (Pd(OH)₂/C).[1][6] |
| Insufficient Hydrogen Donor | The hydrogen donor may be depleted before the reaction reaches completion.[2] Solutions: 1. Increase the number of equivalents of the hydrogen donor (e.g., 5-10 equivalents of formic acid or ammonium formate).[2] 2. Try adding the hydrogen donor in portions throughout the reaction to maintain its concentration.[2] |
| Poor Solubility / Mixing | As a heterogeneous reaction, efficient contact between the substrate, solvent, and catalyst surface is critical.[4][9] Solutions: 1. Ensure vigorous and continuous stirring or agitation.[4][9] 2. Experiment with different solvents or solvent mixtures to improve the substrate's solubility.[1][2] 3. Gently heating the reaction (e.g., to 40-60°C) can improve both solubility and reaction rate.[2][6][11] |
| Product Inhibition | The deprotected amine product can coordinate to the palladium catalyst, inhibiting its activity.[1][9] Solution: Add a small amount of a weak acid, such as acetic acid, to the reaction mixture. This protonates the product amine, reducing its ability to bind to and deactivate the catalyst.[5][6][9] |
Issue 2: Undesired side products are forming.
The formation of side products often arises from the reduction of other functional groups within the molecule.
| Potential Cause | Explanation & Solutions |
| Over-reduction | Functional groups like alkenes, alkynes, nitro groups, and aryl halides (especially bromides and iodides) can be reduced under standard hydrogenation conditions.[4] Solutions: 1. Catalytic transfer hydrogenation is generally milder and can offer better selectivity than using H₂ gas.[1][4] 2. If over-reduction persists, switch to a non-reductive deprotection method like acidic or nucleophilic cleavage.[4] |
| N-Benzylation | If the reaction stalls or the hydrogen source is insufficient, an N-benzyl side product can form.[4][10] Solution: Ensure an adequate amount of hydrogen donor is present throughout the reaction. Adding the donor in portions can help prevent its depletion.[2] |
Experimental Protocols
Protocol 1: General CTH using Formic Acid
This protocol describes a general procedure for Cbz deprotection using formic acid as the hydrogen donor.
Workflow for CTH with Formic Acid
Caption: Experimental workflow for Cbz deprotection via CTH.
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Formic acid (HCOOH)
-
Celite or another filtration aid
Procedure:
-
Dissolve the Cbz-protected substrate (1.0 mmol) in a suitable solvent like methanol (10-20 mL) in a round-bottom flask equipped with a magnetic stir bar.[2][3]
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (typically 10-20 mol% relative to the substrate).[2][3]
-
To the vigorously stirred suspension, add formic acid (5-10 equivalents) dropwise at room temperature.[2][3]
-
Monitor the reaction's progress by TLC or LC-MS. Reactions are often complete within 30 minutes to a few hours.[2]
-
Once the starting material is consumed, filter the mixture through a pad of Celite to remove the catalyst.[2][3] Wash the filter pad with additional solvent.
-
Concentrate the filtrate under reduced pressure. Note that the product will likely be the formate salt.[3]
-
If the free amine is desired, dissolve the residue in a suitable solvent and neutralize it with a mild base (e.g., saturated sodium bicarbonate solution), followed by extraction with an organic solvent.[3]
Protocol 2: CTH using Ammonium Formate
This procedure uses ammonium formate, which can be advantageous for certain substrates.
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or DMF
-
Ammonium formate (NH₄HCO₂)
Procedure:
-
Dissolve the protected substrate in methanol or DMF.
-
Add 10% Pd/C (typically 1/10th to 1/5th the weight of the substrate) and 2 to 4 equivalents of ammonium formate.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or NMR.
-
After completion, filter off the catalyst and evaporate the filtrate to dryness.
-
To remove excess ammonium formate, the product can be purified by dialysis and lyophilization (for polymers) or by dissolving in an organic solvent and washing with a saturated NaCl solution.
Comparative Data
The choice of hydrogen donor and catalyst can significantly impact reaction outcomes.
| Hydrogen Donor | Catalyst | Typical Conditions | Advantages | Considerations |
| Formic Acid | 10% Pd/C | MeOH or EtOH, Room Temp | Rapid, mild conditions, readily available reagents.[3] | Product is the formate salt, may require a neutralization step.[3] |
| Ammonium Formate | 10% Pd/C | MeOH or DMF, Room Temp | Mild conditions, avoids using H₂ gas, often highly efficient.[1] | Requires removal of excess ammonium formate from the final product. |
| Sodium Borohydride | 10% Pd/C | MeOH, Room Temp | Very rapid (often <10 min), in-situ hydrogen generation.[12][13] | Requires careful, portion-wise addition of NaBH₄.[12] |
| Triethylsilane | Palladium Catalyst | Varies | Can be used for various reductions.[12][13] | Often requires a large stoichiometric excess and is moisture-sensitive.[12][13] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. thalesnano.com [thalesnano.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Multi-Addition Products in Formaldehyde Reactions with Benzyl Carbamate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing multi-addition products in the reaction of benzyl carbamate with formaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of N-hydroxymethyl benzyl carbamate and related derivatives.
Problem: Low Yield of the Desired Monomethylol Product and Formation of Undesired Side Products
Q: My reaction is producing a significant amount of side products, leading to a low yield of the target N-(hydroxymethyl)benzyl carbamate. How can I improve the selectivity and yield?
A: The formation of multi-addition products, such as bis-adducts and oligomers, is a common challenge in the reaction between benzyl carbamate and formaldehyde. These side reactions can significantly reduce the yield of the desired monomethylol product. Here are several factors to consider and steps to take to mitigate this issue:
-
Molar Ratio of Reactants: An excess of formaldehyde can drive the reaction towards the formation of multi-addition products. Carefully control the stoichiometry of the reaction. Start with a molar ratio of benzyl carbamate to formaldehyde of 1:1 or slightly higher in favor of the carbamate.
-
Reaction Temperature: Higher temperatures can favor the formation of more thermodynamically stable, but potentially undesired, multi-addition products. Maintain a controlled and moderate reaction temperature, typically in the range of 45-65°C.
-
pH of the Reaction Mixture: The pH of the reaction medium plays a crucial role. The reaction is often carried out under mildly basic conditions, which can be achieved using a catalyst like potassium carbonate. The pH influences the reactivity of both the carbamate and formaldehyde.
-
Post-Reaction Treatment for Cleavage of Multi-addition Products: Water-soluble multi-addition products of formaldehyde can often be cleaved back to the desired monomethylol product. After the initial reaction, protracted stirring of the reaction mixture, sometimes for up to 24 hours at room temperature, can help break down these adducts and increase the yield of the desired product.[1]
Problem: Product Mixture is Difficult to Purify
Q: I am having difficulty isolating the pure N-(hydroxymethyl)benzyl carbamate from the reaction mixture. What purification strategies are effective?
A: A complex product mixture can indeed pose purification challenges. Here are some recommended strategies:
-
Crystallization: The desired N-(hydroxymethyl)benzyl carbamate is often a solid that can be purified by recrystallization. A common solvent system for this is a mixture of ethyl acetate and hexane.
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A solvent gradient of increasing polarity, for example, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, can effectively separate the desired product from unreacted starting materials and side products.
-
Analytical Monitoring: Before attempting a large-scale purification, it is advisable to analyze the crude reaction mixture using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to understand the composition of the mixture and to guide the choice of purification method.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of N-(hydroxymethyl)benzyl carbamate and multi-addition products?
A1: The reaction proceeds via the nucleophilic attack of the nitrogen atom of benzyl carbamate on the electrophilic carbon atom of formaldehyde. This initially forms the monomethylol adduct. Subsequent reactions can occur where the hydroxyl group of the adduct reacts with another molecule of benzyl carbamate, or the nitrogen of the monomethylol adduct reacts with another molecule of formaldehyde, leading to the formation of di-adducts and other oligomeric species.
Q2: Which analytical techniques are best suited for monitoring the progress of the reaction and quantifying the products?
A2: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the different components in the reaction mixture, including the starting materials, the desired product, and various side products. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile) is often effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation of the reaction products. Quantitative NMR (qNMR) can also be used to determine the relative concentrations of the different species in the mixture.
-
Gas Chromatography (GC): For volatile derivatives, GC can be a useful analytical tool.
Q3: How does the choice of solvent affect the reaction?
A3: The solvent can influence the solubility of the reactants and products, as well as the reaction rate and selectivity. Polar protic solvents like water are often used. In some cases, co-solvents may be necessary to ensure the homogeneity of the reaction mixture. The choice of solvent can also impact the ease of product isolation.
Q4: Are there any specific catalysts that can improve the selectivity for the monomethylol product?
A4: The reaction is typically catalyzed by a mild base, such as potassium carbonate. The catalyst facilitates the deprotonation of the carbamate nitrogen, increasing its nucleophilicity. While specific catalysts for selectively forming the mono-adduct of benzyl carbamate are not extensively reported in the literature, exploring different bases and their concentrations could be a variable to optimize for improved selectivity.
Data Presentation
The following table provides an illustrative example of how reaction parameters can influence the product distribution in amine/amide-formaldehyde reactions, based on data from the melamine-formaldehyde system. Researchers should perform similar systematic studies for the benzyl carbamate-formaldehyde reaction to determine the optimal conditions for their specific application.
| Formaldehyde/Amine Molar Ratio | pH | Temperature (°C) | Reaction Time (h) | Methylene Bridge Content (%) | Ether Bridge Content (%) |
| 1.0 | 7.3-7.8 | 80 | 2 | >75 | <25 |
| 1.0 | 9.3-9.8 | 80 | 2 | ~40 | ~60 |
| 2.0 | 7.3-7.8 | 80 | 2 | <20 | >80 |
| 2.0 | 9.3-9.8 | 80 | 2 | <10 | >90 |
| 3.0 | 9.3-9.8 | 80 | 2 | <5 | >95 |
Note: This data is for the melamine-formaldehyde reaction and serves as an example of the type of quantitative analysis that can be performed. The trends may be similar for benzyl carbamate, but experimental verification is necessary.[2][3]
Experimental Protocols
Key Experiment: Synthesis of N-(hydroxymethyl)benzyl carbamate
This protocol is adapted from a literature procedure and is a good starting point for optimizing the reaction to minimize multi-addition products.
Materials:
-
Benzyl carbamate
-
Formaldehyde solution (37% in water)
-
Anhydrous potassium carbonate
-
Distilled water
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add benzyl carbamate and distilled water.
-
With stirring, add the formaldehyde solution and anhydrous potassium carbonate.
-
Heat the mixture to 60-65°C and stir vigorously until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture in an ice-water bath with continued vigorous stirring to induce precipitation of the product.
-
Crucially, for the cleavage of multi-addition products, continue to stir the resulting mixture vigorously at room temperature for 24 hours. [1]
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum.
-
For further purification, the crude product can be recrystallized from a hot mixture of ethyl acetate and hexane.
Mandatory Visualizations
Reaction Pathway of Benzyl Carbamate with Formaldehyde
Caption: Reaction scheme showing the formation of mono- and di-addition products.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields of the mono-adduct.
References
Validation & Comparative
A Comparative Guide to Benzyl Carbamate (Cbz) and Boc Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise science of peptide synthesis, the selection of an appropriate protecting group for the amine functionality of amino acids is a critical decision that dictates the overall synthetic strategy. Among the most established and widely utilized protecting groups are the Benzyl carbamate (Cbz or Z) and the tert-Butoxycarbonyl (Boc) groups. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.
The primary distinction between Cbz and Boc lies in their deprotection conditions, which forms the basis of their orthogonal applicability in complex syntheses.[1] Cbz is typically removed by catalytic hydrogenolysis, while Boc is labile to acidic conditions.[1] This fundamental difference influences their compatibility with other functional groups within a molecule and the overall design of the synthetic route.[2]
Quantitative Performance Data
The efficiency of protection and deprotection reactions is paramount in multi-step peptide synthesis to ensure high overall yields. The following tables summarize representative quantitative data for reactions involving Cbz and Boc protecting groups.
Table 1: Representative Yields for Amine Protection
| Amine Substrate | Protecting Group | Reagents and Conditions | Yield (%) | Reference |
| Glycine | Cbz | Cbz-Cl, aq. Na2CO3, 0 °C | > 90 | [3] |
| Alanine | Cbz | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [3] |
| Phenylalanine | Cbz | Cbz-Cl, aq. NaHCO3, rt | > 95 | [3] |
| Aniline | Cbz | Cbz-Cl, H2O, rt, 5 min | 92 | [2] |
| Aniline | Boc | (Boc)₂O, Amberlyst-15, rt, < 1 min | 98 | [2] |
| Pyrrolidine | Boc | (Boc)₂O, Amberlyst-15, rt, 2 min | 95 | [2] |
| Piperidine | Boc | (Boc)₂O, Amberlyst-15, rt, 2 min | 95 | [2] |
| n-Hexylamine | Boc | (Boc)₂O, Amberlyst-15, rt, 2 min | 96 | [2] |
Table 2: Representative Yields for Amine Deprotection
| Protected Amine | Protecting Group | Deprotection Method | Typical Yield (%) | Reference |
| N-Cbz-aniline | Cbz | 10% Pd-C, 1 equiv. NaBH4, MeOH, rt, 3-10 min | 93-98 | [4] |
| Cbz-protected amines | Cbz | H₂/Pd-C, MeOH, 60 °C, 40 h | - (Qualitative) | [2] |
| Boc-protected amine | Boc | TFA, DCM, 2 h | - (Qualitative) | [2] |
| Di-Boc-protected amino acid | Boc | TFA, DCM, 0 °C to rt, 1-2 h | - (Qualitative) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for the introduction and removal of Cbz and Boc protecting groups.
Cbz Protection and Deprotection
Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions) [3]
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with dilute HCl to precipitate the Cbz-protected amino acid.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis [3]
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.
Boc Protection and Deprotection
Protocol 3: General Procedure for Boc Protection of Primary and Secondary Amines [6]
-
Dissolution: Dissolve the amine substrate (1.0 equivalent) in a suitable solvent (e.g., THF, dioxane, or a mixture of water and acetone).
-
Base and Reagent Addition: Add a suitable base (e.g., NaHCO₃, NaOH, or DMAP) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equivalents).
-
Reaction: Allow the reaction to stir at room temperature. Reaction times typically range from 1 to 12 hours. Monitor the reaction progress by TLC.
-
Quenching and Extraction: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentration: Concentrate the solution under reduced pressure. If necessary, purify the crude product by column chromatography.
Protocol 4: Boc Deprotection using Trifluoroacetic Acid (TFA) [7]
-
Dissolution: Dissolve the Boc-protected amine in an anhydrous solvent such as dichloromethane (DCM) or chloroform.
-
Acid Addition: Add trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent, to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours. Monitor the reaction progress by TLC or LC-MS.
-
Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Work-up: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Visualizing the Chemical Pathways and Workflows
Diagrams illustrating the chemical transformations and decision-making processes can significantly clarify the selection and application of these protecting groups.
Caption: Protection and deprotection schemes for Cbz and Boc groups.
Caption: Decision workflow for selecting between Cbz and Boc protecting groups.
Summary and Conclusion
Both Benzyl carbamate (Cbz) and Boc are highly effective and versatile protecting groups for amines, each with distinct advantages. The choice between them is primarily dictated by the stability of other functional groups present in the molecule and the desired deprotection strategy.[2] The Boc group is ideal for substrates that are sensitive to hydrogenolysis but stable to acid, while the Cbz group is suitable for molecules that can withstand catalytic hydrogenation but may be sensitive to acidic conditions.[2] The orthogonality of their deprotection chemistries allows for their concurrent use in the synthesis of complex peptides and other molecules, enabling the selective deprotection of one amine in the presence of another.[8] A thorough understanding of the stability and lability of these groups is essential for the successful design and execution of a synthetic route.
References
Comparative Analysis of Benzyl Carbamate Derivatives' Biological Activity: A Guide for Researchers
An objective comparison of the performance of various benzyl carbamate derivatives across key biological activities, supported by experimental data and detailed methodologies.
Benzyl carbamate and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities. The carbamate moiety, due to its structural similarity to amides and esters, is a key feature in many therapeutic agents, contributing to their stability and ability to interact with biological targets.[1] This guide provides a comparative analysis of the anticancer, antimicrobial, and enzyme inhibitory activities of selected benzyl carbamate derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid researchers and drug development professionals.
Anticancer Activity
A significant number of benzyl carbamate derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the disruption of essential cellular processes in cancer cells, such as cell division and DNA replication.
One prominent mechanism is the inhibition of tubulin polymerization.[2] Certain N-benzylbenzamide derivatives have been shown to bind to the colchicine binding site on tubulin, leading to potent antiproliferative and anti-vascular effects.[3] For instance, compound 20b from a study on N-benzylbenzamide derivatives exhibited significant antiproliferative activities with IC50 values ranging from 12 to 27 nM against several cancer cell lines.[4] Another study on podophyllotoxin carbamate derivatives identified a compound that not only induced cell cycle arrest in the G2/M phase and apoptosis but also inhibited microtubule formation and DNA topoisomerase-II.[5]
Furthermore, novel water-soluble benzimidazole carbamates have demonstrated significant cytotoxicity toward a variety of cancer cell types, including highly aggressive prostate, lung, and ovarian cancer lines.[6] For example, the oxetanyl-substituted compound 18 showed IC50 values in the range of 0.9-3.8 μM and significantly inhibited tumor growth in a mouse xenograft model of human prostate cancer.[6]
Comparative Data: Anticancer Activity of Benzyl Carbamate Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Mechanism of Action | Reference |
| N-benzyl-2-phenylpyrimidin-4-amine (38 ) | Non-small cell lung cancer | 0.070 | USP1/UAF1 deubiquitinase inhibition | [7] |
| Oxetanyl-substituted benzimidazole carbamate (18 ) | Prostate, lung, ovarian cancer lines | 0.9 - 3.8 | Not specified | [6] |
| 4'-O-Demethyl-4β-[(4-hydroxymethyl)-1,2,3-triazol-1-yl]-4-deoxypodophyllotoxin cyclopentyl carbamate | HL-60, A-549, HeLa, HCT-8 | Potent (more than etoposide) | Tubulin polymerization inhibition, DNA topoisomerase-II inhibition | [5] |
| N-benzylbenzamide derivative (20b ) | Various cancer cell lines | 0.012 - 0.027 | Tubulin polymerization inhibition | [4] |
Visualizing the Anticancer Mechanism: Tubulin Polymerization Inhibition
The following diagram illustrates the general mechanism by which certain benzyl carbamate derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The benzyl carbamate derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
Benzyl carbamate derivatives have also demonstrated promising activity against various microbial pathogens.
N-(benzyl carbamoyl or carbamothioyl)-2-hydroxy substituted benzamides and related compounds have been synthesized and tested for their in vitro antibacterial and antifungal activity.[8] For example, N1, N3-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamides 20a and 20c showed activity against Bacillus subtilis with MIC values of 12.5 and 50 µg/mL, respectively.[8][9] Another study on 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives reported inhibitory activity against Gram-positive bacteria, with several compounds showing a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis.[10]
Comparative Data: Antimicrobial Activity of Benzyl Carbamate Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| N1, N3-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamide (20a ) | Bacillus subtilis | 12.5 | [8][9] |
| N1, N3-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamide (20c ) | Bacillus subtilis | 50 | [8][9] |
| 4-(substituted-benzylamino)-2-hydroxy benzoic acid (9d ) | Mycobacterium chlorophenolicum | 25 | [8] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives (2, 3, 4, 5, 7, 8, 9, 10 ) | Staphylococcus aureus, Staphylococcus epidermidis | 32 | [10] |
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative (9m ) | Staphylococcus aureus | 0.5 | [11] |
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative (9m ) | Escherichia coli | 1 | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
Methodology:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared, typically to a concentration of 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The benzyl carbamate derivative is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition
The inhibitory activity of benzyl carbamate derivatives against various enzymes is another area of significant research, particularly in the context of neurodegenerative diseases and viral infections.
Cholinesterase Inhibition
Many benzyl carbamate derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.[13][14][15] These compounds often act as pseudo-irreversible inhibitors.[15] For example, a study on novel carbamates identified compound BMC-16 as an excellent dual inhibitor with IC50 values of 266 nM for AChE and 10.6 nM for BChE.[13] Another series of benzene-based carbamates showed strong inhibitory potency against BChE, with compound 28 having an IC50 of 5.51 µM, which is more potent than the reference drug rivastigmine.[15]
Visualizing the Mechanism: Cholinesterase Inhibition
The diagram below illustrates the pseudo-irreversible inhibition of a cholinesterase enzyme by a benzyl carbamate derivative.
Other Enzyme Inhibition
Benzyl carbamate derivatives have also been identified as inhibitors of other enzymes. For instance, carbamimidoylcarbamate derivatives have been developed as inhibitors of Vascular Adhesion Protein-1 (VAP-1), a therapeutic target for diabetic nephropathy. Additionally, certain benzyl carbamate derivatives have shown inhibitory activity against the main protease (Mpro) of coronaviruses, including SARS-CoV-2.
Comparative Data: Enzyme Inhibition by Benzyl Carbamate Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 / Ki | Reference |
| BMC-3 | AChE | 792 nM (IC50) | [13] |
| BMC-3 | BChE | 2.2 nM (IC50) | [13] |
| BMC-16 | AChE | 266 nM (IC50) | [13] |
| BMC-16 | BChE | 10.6 nM (IC50) | [13] |
| Carbamimidoylcarbamate derivative (40b ) | Human VAP-1 | Potent (similar to lead compound) | |
| Benzene-based carbamate (28 ) | BChE | 5.51 µM (IC50) | [15] |
| Benzyl carbamate derivative (5a ) | SARS-CoV-2 Mpro | 0.1601 - 16.42 µM (IC50 range for 1a-5a) | |
| 4-(3-benzyl-guanidino)benzenesulfonamide (7c, 7h, 7m, 7o ) | Carbonic Anhydrase VII | Subnanomolar (Ki) |
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure cholinesterase activity.
Methodology:
-
Reagent Preparation: Prepare a phosphate buffer, a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a solution of the substrate (e.g., acetylthiocholine iodide for AChE).
-
Assay Setup: In a 96-well plate, add the buffer, the cholinesterase enzyme solution, and the benzyl carbamate inhibitor at various concentrations.
-
Pre-incubation: The plate is pre-incubated for a specific time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The reaction is initiated by adding the substrate and DTNB solution to each well.
-
Absorbance Measurement: The absorbance is measured kinetically at 412 nm for a set period. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
Conclusion
This guide highlights the significant and diverse biological activities of benzyl carbamate derivatives. The presented data and methodologies offer a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. The versatility of the benzyl carbamate scaffold allows for extensive structural modifications, leading to compounds with potent and selective activities against a range of biological targets. Further exploration of the structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel therapeutic agents based on this privileged chemical structure.
References
- 1. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of inhibitors of tubulin polymerization on GTP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tubulin polymerization inhibitors [ouci.dntb.gov.ua]
- 11. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploration of (3-benzyl-5-hydroxyphenyl)carbamates as new antibacterial agents against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of Isomerism: A Comparative Guide to the Biological Activity of Benzyl Carbamate Derivatives
For researchers, scientists, and drug development professionals, understanding the subtle yet profound influence of a molecule's spatial arrangement on its biological function is a cornerstone of rational drug design. This guide offers a comparative analysis of the biological activities of positional isomers of benzyl carbamate derivatives, supported by experimental data and detailed methodologies for key assays. The strategic placement of substituents on the benzyl moiety can dramatically alter the efficacy and selectivity of these compounds, a phenomenon this guide will explore in detail.
The carbamate functional group is a well-established pharmacophore present in a variety of therapeutic agents. When combined with a benzyl group, the resulting benzyl carbamate scaffold offers a versatile platform for designing inhibitors of various enzymes. The biological activity of these derivatives is highly dependent on the substitution pattern of the benzyl ring, with ortho-, meta-, and para-isomers often exhibiting distinct pharmacological profiles. These differences arise from variations in steric hindrance, electronic properties, and the overall conformation of the molecule, which in turn affect its binding affinity to the target protein.
Comparative Analysis of Enzyme Inhibition
The influence of positional isomerism is clearly demonstrated in the inhibition of key enzymes such as cholinesterases and monoamine oxidases. The following data, extracted from studies on various benzyl-substituted compounds, highlights how the placement of a substituent on the benzyl ring dictates the inhibitory potency and selectivity.
Data Presentation: Comparative Inhibitory Activity (IC50)
| Target Enzyme | Compound ID | Benzyl Ring Substituent | Position | IC50 (µM) / % Inhibition | Reference |
| MAO-A | 2p | -CH3 | ortho | > 100 | [1] |
| 2i | -Br | meta | 4.86 | [1] | |
| 2t | -OCH3 | meta | 8.54 | [1] | |
| 2d | -F | para | 1.38 | [1] | |
| 2j | -Br | para | 2.48 | [1] | |
| MAO-B | 2p | -CH3 | ortho | > 100 | [1] |
| 2i | -Br | meta | 2.48 | [1] | |
| 2t | -OCH3 | meta | 6.25 | [1] | |
| 2d | -F | para | > 100 | [1] | |
| 2j | -Br | para | > 100 | [1] | |
| BChE | 2p | -CH3 | ortho | 49.1% @ 100 µM | [1] |
| 2i | -Br | meta | 35.2% @ 100 µM | [1] | |
| 2t | -OCH3 | meta | 55.0% @ 100 µM | [1] | |
| 2d | -F | para | 38.7% @ 100 µM | [1] | |
| 2j | -Br | para | 42.3% @ 100 µM | [1] | |
| AChE | Compound 15 | - | - | 36.05 | [2] |
| BChE | Compound 2 | - | - | 22.23 | [2] |
| hCA II | Benzyl carbamate | - | - | 1.9 | [3] |
| hCA XII | Benzyl carbamate | - | - | 2.4 | [3] |
| SARS-CoV-2 Mpro | Compound 1a | - | - | 0.1601 | [4] |
| Compound 5a | - | - | 16.42 | [4] |
Key Observations:
-
MAO-A Inhibition: Para-substituted compounds (2d and 2j) demonstrate the most potent inhibition of MAO-A, while the ortho-substituted compound (2p) is inactive. Meta-substitution (2i and 2t) results in moderate activity.[1]
-
MAO-B Inhibition: In contrast, only the meta-substituted compounds (2i and 2t) show significant inhibition of MAO-B, highlighting a clear selectivity driven by the substituent's position.[1]
-
BChE Inhibition: The meta-methoxy substituted compound (2t) exhibits the highest inhibitory activity against BChE.[1]
-
Cholinesterase Inhibition: Benzyl carbamate derivatives have shown promise as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2]
-
Carbonic Anhydrase Inhibition: Simple benzyl carbamate has been shown to selectively inhibit human carbonic anhydrase (hCA) isoforms II and XII in the low micromolar range.[3]
-
Antiviral Activity: Benzyl carbamate derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of benzyl carbamate derivatives.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-Thio-2-nitrobenzoic acid (TNB), a yellow-colored product that can be detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Sodium Phosphate Buffer (0.1 M, pH 8.0)
-
Test compounds and a positive control inhibitor (e.g., Donepezil)
-
96-well clear, flat-bottom microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE, ATCI, and DTNB in the assay buffer.
-
Dissolve test compounds and the positive control in DMSO and then dilute with the assay buffer to desired concentrations.
-
-
Assay Protocol (200 µL final volume):
-
Design a plate layout including wells for blank (no enzyme), negative control (100% activity, no inhibitor), positive control, and test compounds.
-
To each well (except the blank), add 10 µL of the AChE working solution.
-
Add 10 µL of the appropriate inhibitor dilution or vehicle to the corresponding wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
To initiate the reaction, add 20 µL of a pre-mixed solution of ATCI and DTNB to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of compounds on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials and Reagents:
-
Human cancer cell lines (e.g., HCT116)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 540 and 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Visualizing the Mechanism of Action
To illustrate the mechanism of action of benzyl carbamate derivatives as enzyme inhibitors, the following diagrams depict the general workflow of an enzyme inhibition assay and the signaling pathway of cholinesterase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Benzyl Carbamate and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of the key identifying features of benzyl carbamate against its common precursors, benzyl alcohol and benzyl chloroformate. By presenting Fourier-transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) data, this document aims to facilitate the clear identification and differentiation of these compounds in a laboratory setting. The experimental protocols for the synthesis of benzyl carbamate and the spectroscopic analyses are also detailed.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for benzyl carbamate and its precursors. These tables are designed for quick comparison of the characteristic peaks and chemical shifts that distinguish each molecule.
Table 1: Comparative FTIR Data (cm⁻¹)
| Functional Group | Benzyl Alcohol | Benzyl Chloroformate | Benzyl Carbamate |
| O-H Stretch | ~3300 (broad) | - | - |
| N-H Stretch | - | - | ~3422-3332 (two bands)[1] |
| C-H (Aromatic) | ~3030 | ~3035 | ~3034 |
| C-H (Aliphatic) | ~2900, ~2870 | ~2960 | ~2950 |
| C=O Stretch | - | ~1775 | ~1694[1] |
| C-O Stretch | ~1050 | ~1150 | ~1068[1] |
| N-H Bend | - | - | ~1610[1] |
Table 2: Comparative ¹H NMR Data (δ, ppm) in CDCl₃
| Proton Environment | Benzyl Alcohol | Benzyl Chloroformate | Benzyl Carbamate |
| Ar-H | ~7.3 (m, 5H) | ~7.4 (m, 5H) | ~7.3-7.4 (m, 5H)[1] |
| -CH₂- | ~4.6 (s, 2H) | ~5.2 (s, 2H) | ~5.1 (s, 2H)[1] |
| -OH | Variable (s, 1H) | - | - |
| -NH₂ | - | - | ~4.9 (br s, 2H)[1] |
Table 3: Comparative ¹³C NMR Data (δ, ppm) in CDCl₃
| Carbon Environment | Benzyl Alcohol | Benzyl Chloroformate | Benzyl Carbamate |
| C =O | - | ~150 | ~158 |
| Ar-C (quaternary) | ~141 | ~135 | ~136 |
| Ar-C H | ~127-129 | ~128-129 | ~128-129 |
| -C H₂- | ~65 | ~70 | ~67 |
Experimental Protocols
Detailed methodologies for the synthesis of benzyl carbamate from its precursors and the subsequent spectroscopic analysis are provided below.
Synthesis of Benzyl Carbamate from Benzyl Chloroformate and Ammonia
This protocol is adapted from established organic synthesis procedures.
Materials:
-
Benzyl chloroformate
-
Concentrated ammonium hydroxide (sp. gr. 0.90)
-
Cold water
-
Toluene (for recrystallization)
Procedure:
-
In a fume hood, slowly add benzyl chloroformate with vigorous stirring to 5 volumes of cold concentrated ammonium hydroxide.
-
Allow the reaction mixture to stand at room temperature for 30 minutes.
-
Filter the resulting precipitate with suction and wash it with cold water.
-
Dry the crude product in a vacuum desiccator.
-
For further purification, the crude benzyl carbamate can be recrystallized from toluene.
Synthesis of Benzyl Carbamate from Benzyl Alcohol and Urea
This method provides an alternative route to benzyl carbamate.
Materials:
-
Benzyl alcohol
-
Urea
-
Catalyst (e.g., alumina supported nickel oxide-bismuth oxide)
Procedure:
-
In a reaction vessel equipped with a reflux condenser, combine benzyl alcohol, urea, and the catalyst.
-
Heat the mixture to 110-180°C under reduced pressure.
-
The ammonia gas produced during the reaction is removed.
-
After the reaction is complete (typically monitored by TLC), cool the mixture to room temperature.
-
The catalyst is removed by filtration. The excess benzyl alcohol can be removed by distillation under reduced pressure to yield benzyl carbamate.
Spectroscopic Analysis Protocols
FTIR Spectroscopy:
-
Solid Samples (Benzyl Carbamate): A small amount of the solid sample was mixed with dry potassium bromide (KBr) and pressed into a thin pellet using a hydraulic press. The spectrum was recorded using a standard FTIR spectrometer.
-
Liquid Samples (Benzyl Alcohol, Benzyl Chloroformate): A drop of the neat liquid was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, a fixed-path-length liquid cell can be used.
NMR Spectroscopy:
-
Samples of benzyl alcohol, benzyl chloroformate, and benzyl carbamate were dissolved in deuterated chloroform (CDCl₃) at a typical concentration of 10-20 mg/mL.
-
¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Visualizations
The following diagrams illustrate the chemical synthesis pathway and the general experimental workflow for the spectroscopic comparison.
References
A Comparative Guide to Benzyl Carbamate Synthesis for Industrial Scale-Up
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzyl carbamate is a critical step in the production of numerous pharmaceuticals and fine chemicals, primarily for its role as a key protecting group for amines. The selection of an appropriate synthetic route for industrial-scale production is contingent upon a multitude of factors including yield, purity, cost, safety, and environmental impact. This guide provides a comparative analysis of the most common synthesis routes for benzyl carbamate, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for scale-up.
Comparative Analysis of Synthesis Routes
The primary methods for synthesizing benzyl carbamate on an industrial scale involve the reaction of benzyl chloroformate with ammonia and the reaction of benzyl alcohol with urea. Alternative methods, such as those involving isocyanates, offer different advantages and disadvantages. The following table summarizes the key quantitative parameters of these routes.
| Parameter | Route 1: Benzyl Chloroformate & Ammonia | Route 2: Benzyl Alcohol & Urea (Catalytic) | Route 3: Benzyl Alcohol & Isocyanate (Curtius Rearrangement) |
| Starting Materials | Benzyl Chloroformate, Ammonia | Benzyl Alcohol, Urea | Acryloyl Chloride, Sodium Azide, Benzyl Alcohol |
| Typical Yield | ~84% | >90% (up to 99%)[1][2][3] | 65-72% (for Benzyl Vinylcarbamate)[4] |
| Reaction Temperature | 0-5°C initially, then room temperature[1] | 110-180°C[1][2] | 105-110°C[4] |
| Reaction Time | ~2.5 hours[5] | 3-10 hours[1][2] | 4-5 hours (addition), then 1-2 hours[4] |
| Pressure | Atmospheric | Reduced or Sealed Tube[1][2] | Atmospheric |
| Catalyst | None required | Metal oxides (e.g., NiO-Bi₂O₃/Al₂O₃, Fe₂O₃/TiO₂/NiO on Al₂O₃), Cation exchanger with Nickel[1][2][3] | Triethylamine[4] |
| Key Advantages | Well-established, relatively simple procedure. | High yields, uses less hazardous materials than Route 1, potential for catalyst recycling.[2] | Avoids the use of highly toxic phosgene derivatives directly. |
| Key Disadvantages | Uses highly toxic and corrosive benzyl chloroformate.[6] | Requires high temperatures and sometimes pressure, catalyst cost. | Involves the use of potentially explosive azides, isocyanate intermediates are hazardous.[7] |
Experimental Protocols
Route 1: From Benzyl Chloroformate and Ammonia
This traditional method is known for its straightforward procedure.
Procedure:
-
A three-necked round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
The flask is charged with concentrated aqueous ammonium hydroxide solution.
-
The solution is cooled in an ice bath, and benzyl chloroformate is added dropwise over a period of 30 minutes with vigorous stirring.[5]
-
After the addition is complete, stirring is continued for an additional 2 hours.[5]
-
The precipitated benzyl carbamate is collected by filtration, washed thoroughly with water, and dried.[5]
-
For further purification, the crude product can be recrystallized from ethyl acetate and hexane.[5]
Route 2: From Benzyl Alcohol and Urea (Catalytic)
This route is a more modern, greener alternative that avoids the use of benzyl chloroformate.
Procedure using Alumina Supported Nickel Oxide-Bismuth Oxide Catalyst:
-
A 10L reaction kettle is charged with 540g of urea, 3000mL of benzyl alcohol, and 5.4g of an alumina-supported nickel oxide-bismuth oxide catalyst.[1]
-
The kettle is sealed and heated to 110°C.[1]
-
The reaction is maintained at this temperature for 10 hours.[1]
-
After cooling, the catalyst is filtered off. The catalyst can potentially be reused.
-
The excess benzyl alcohol is removed by distillation under reduced pressure to yield benzyl carbamate.[3] With this method, a yield of 99.00% has been reported.[1]
Procedure using a Composite Metal Oxide Catalyst:
-
A reactor containing a condensing reflux column is charged with urea, benzyl alcohol, and a catalyst composed of a combination of any two of iron oxide, titanium oxide, and nickel oxide on an alumina support.[2] The molar ratio of benzyl alcohol to urea is typically between 3:1 and 8:1.[2]
-
The mixture is heated to 140-180°C under reduced pressure (0.2-0.8 atm).[2] Ammonia gas produced during the reaction is removed.
-
The reaction is carried out for 3-8 hours.[2]
-
After cooling, the catalyst is filtered off.
-
The product is purified by vacuum distillation to separate it from excess benzyl alcohol, yielding a white solid with a purity of 98%.[2] Separation yields can reach over 90%.[2]
Route 3: From Benzyl Alcohol and Isocyanate (via Curtius Rearrangement)
This method generates an isocyanate intermediate which then reacts with benzyl alcohol. The following is an adapted procedure for a related vinyl carbamate synthesis that illustrates the principles.
Procedure:
-
Acryloyl azide is prepared by reacting acryloyl chloride with sodium azide in a biphasic system (toluene/water) with a phase transfer catalyst.
-
A distillation flask is charged with toluene and a polymerization inhibitor. This is heated to 105-110°C.[4]
-
A receiver flask is charged with benzyl alcohol, a polymerization inhibitor, and a catalytic amount of triethylamine, and cooled in an ice bath.[4]
-
The acryloyl azide solution is pumped into the hot distillation flask. The resulting vinyl isocyanate co-distills with toluene and is collected in the cooled benzyl alcohol solution.[4]
-
After the addition is complete, the mixture in the receiver is stirred at 0-5°C for 1-2 hours and then allowed to warm to room temperature until the reaction is complete.[4]
-
The product is isolated by removing the solvent under vacuum and purified by crystallization from heptane.[4]
Synthesis Route Selection Workflow
The choice of a synthetic route for industrial scale-up involves a trade-off between safety, cost, yield, and environmental impact. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting a benzyl carbamate synthesis route.
Conclusion
For industrial-scale synthesis of benzyl carbamate, the catalytic reaction of benzyl alcohol and urea presents a compelling alternative to the traditional benzyl chloroformate method. While requiring investment in high-temperature reactors and catalysts, it offers higher yields, improved safety, and a better environmental profile. The benzyl chloroformate route, though well-established, suffers from the significant hazards associated with the starting material. The isocyanate route, while avoiding chloroformates, introduces its own set of safety challenges with the use of azides and isocyanates. The ultimate choice will depend on a careful evaluation of the specific capabilities, safety protocols, and economic considerations of the manufacturing facility.
References
- 1. Benzyl carbamate synthesis - chemicalbook [chemicalbook.com]
- 2. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents [patents.google.com]
- 3. Synthesis routes of Benzyl carbamate [benchchem.com]
- 4. How to synthesize Benzyl vinylcarbamate?_Chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Benzyl Chloroformate [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
Data Presentation: A Quantitative Comparison of Catalytic Performance
A Comparative Guide to Catalysts for Benzyl Carbamate Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of benzyl carbamate is a critical step in the development of various pharmaceuticals and fine chemicals. The choice of catalyst plays a pivotal role in determining reaction efficiency, selectivity, and overall process sustainability. This guide provides an objective comparison of different catalytic systems for benzyl carbamate synthesis, supported by experimental data, detailed protocols, and workflow visualizations.
The following table summarizes the performance of various catalysts for benzyl carbamate synthesis under different reaction conditions. This allows for a direct comparison of their efficacy.
| Catalyst System | Catalyst Type | Reactants | Temperature (°C) | Pressure | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Ref. |
| Fe/Ti/Ni Oxides on Al₂O₃ | Heterogeneous | Urea, Benzyl Alcohol | 140-180 | 0.2-0.8 atm | 3-8 | ~100 (Urea) | >99 | >90 (Isolated) | [1] |
| Ni-Cation Exchanger (Amberlyst 15) | Supported Homogeneous | Urea, Benzyl Alcohol | 131-150 | Atmospheric | 8 | - | - | 97 | [2] |
| NiO-Bi₂O₃ on Al₂O₃ | Heterogeneous | Urea, Benzyl Alcohol | 110 | Atmospheric | 10 | - | - | 99 | [3] |
| Immobilized CALB | Biocatalyst (Flow) | Various Carboxylic Acids, DPPA, Benzyl Alcohol | 80-120 | 100 psi | 0.5-1 | - | - | High | [4] |
Note: " - " indicates that the data was not specified in the source document. CALB (Candida antarctica lipase B) is used in a multi-step flow synthesis (Curtius rearrangement) and is not a direct one-pot catalyst for benzyl carbamate synthesis from common starting materials like urea, hence its inclusion for contextual purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Heterogeneous Catalysis with Mixed Metal Oxides on Alumina[1]
-
Catalyst: A combination of any two of iron oxide, titanium oxide, and nickel oxide supported on alumina. The active components comprise 5-15% of the total catalyst weight.
-
Reaction Setup: A 10L reaction kettle equipped with a condensing reflux column.
-
Procedure:
-
Charge the reactor with urea, benzyl alcohol (molar ratio of benzyl alcohol to urea between 3:1 and 8:1), and the catalyst (mass ratio of catalyst to urea between 0.05:1 and 0.2:1).
-
Seal the reactor and heat the mixture to 140-180°C.
-
Reduce the pressure to 0.2-0.8 atm to facilitate the removal of ammonia gas produced during the reaction.
-
Maintain the reaction for 3-8 hours.
-
After the reaction, cool the reactor to room temperature.
-
Separate the catalyst by filtration. The catalyst can be reused without further treatment.
-
The liquid product, a mixture of benzyl alcohol and benzyl carbamate, is then purified by vacuum distillation to remove excess benzyl alcohol, yielding solid benzyl carbamate.
-
Supported Homogeneous Catalysis with Ni-Cation Exchanger[2]
-
Catalyst: Nickel-containing cation exchanger (e.g., Amberlyst 15).
-
Reaction Setup: A stirred reaction vessel.
-
Procedure:
-
Combine urea, benzyl alcohol, and the nickel-containing cation exchanger in the reaction vessel.
-
Heat the mixture to reflux, with the temperature starting around 131°C and rising to approximately 149°C over 6 hours.
-
Continue heating at 149-150°C for an additional 2 hours.
-
After the reaction is complete, filter off the catalyst.
-
Remove excess benzyl alcohol by distillation under reduced pressure to obtain benzyl carbamate.
-
Heterogeneous Catalysis with Alumina Supported Nickel Oxide-Bismuth Oxide[3]
-
Catalyst: Alumina supported nickel oxide-bismuth oxide.
-
Reaction Setup: A sealed 10L reaction kettle.
-
Procedure:
-
Introduce urea (540g), benzyl alcohol (3000mL), and the catalyst (5.4g) into the reaction kettle.
-
Seal the kettle and heat to 110°C.
-
Maintain the reaction at this temperature for 10 hours.
-
After the reaction, the product is isolated and purified.
-
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship of the components in a typical batch synthesis of benzyl carbamate.
Caption: Experimental workflow for the catalytic synthesis of benzyl carbamate from urea and benzyl alcohol.
Caption: Logical relationship of components in the catalyzed synthesis of benzyl carbamate.
References
- 1. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents [patents.google.com]
- 2. Synthesis routes of Benzyl carbamate [benchchem.com]
- 3. Benzyl carbamate synthesis - chemicalbook [chemicalbook.com]
- 4. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
Benzyl Carbamate Compounds: A Comparative Guide to Antifungal and Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Benzyl carbamate derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities. This guide provides a comparative analysis of their antifungal and antibacterial efficacy, supported by experimental data from various studies. It aims to serve as a valuable resource for researchers engaged in the discovery and development of novel anti-infective agents.
Comparative Analysis of Antimicrobial Activity
The antimicrobial potency of benzyl carbamate compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the in vitro antibacterial and antifungal activities of several benzyl carbamate derivatives against a range of clinically relevant pathogens.
Antibacterial Activity
A series of (3-benzyl-5-hydroxyphenyl)carbamates has demonstrated significant inhibitory activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Notably, these compounds were found to be largely ineffective against Gram-negative bacteria.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| 4,4-Dimethylcyclohexanyl carbamate 6h | Staphylococcus aureus ATCC 29213 | 4 | [1][2] |
| 4,4-Dimethylcyclohexanyl carbamate 6h | Staphylococcus aureus (MRSA) | 8 | [1][2] |
| 4,4-Dimethylcyclohexanyl carbamate 6h | Staphylococcus epidermidis ATCC 12228 | 4 | [1][2] |
| 4,4-Dimethylcyclohexanyl carbamate 6h | Enterococcus faecalis ATCC 29212 | 8 | [1][2] |
N¹, N³-bis(benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamides have also been synthesized and evaluated for their antibacterial properties.
| Compound/Derivative | Test Organism | MIC (µg/mL) |
| N¹, N³-bis(benzyl carbamothioyl)-4,6-dihydroxy-phthalamide 20a | Bacillus subtilis | 12.5 |
| N¹, N³-bis(benzyl carbamothioyl)-4,6-dihydroxy-phthalamide 20c | Bacillus subtilis | 50 |
Antifungal Activity
The antifungal potential of benzyl carbamate derivatives has been investigated against various fungal pathogens. For instance, 4-(substituted-benzylamino)-2-hydroxy benzoic acids have shown notable activity against Mucor chlorophenolicum.
| Compound/Derivative | Test Organism | MIC (µg/mL) |
| 4-(benzylamino)-2-hydroxy benzoic acid 9a | Mucor chlorophenolicum | 50 |
| 4-(chloro-benzylamino)-2-hydroxy benzoic acid 9d | Mucor chlorophenolicum | 25 |
| N¹, N³-bis(benzyl carbamothioyl)-4,6-dihydroxy-phthalamide 21 | Mucor chlorophenolicum | 50 |
Experimental Protocols
Standardized methodologies are crucial for the accurate and reproducible assessment of antimicrobial activity. The following are detailed protocols for the key experiments cited in the evaluation of benzyl carbamate compounds.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
Test compounds (benzyl carbamate derivatives)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no inoculum)
-
Standard antibiotic/antifungal agent (e.g., vancomycin, amphotericin B)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare the microbial inoculum by suspending colonies from a fresh agar plate into the broth medium. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi in the wells.
-
Add 100 µL of the diluted inoculum to each well containing the test compound, resulting in a final volume of 200 µL.
-
Include a positive control (inoculum in broth without the compound) and a negative control (broth only) on each plate.
-
Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.
Agar Disk Diffusion Method
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Test compounds (benzyl carbamate derivatives)
-
Sterile filter paper disks (6 mm in diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Positive control (disk with a standard antibiotic)
-
Negative control (disk with solvent only)
Procedure:
-
Prepare a stock solution of the test compound and impregnate sterile filter paper disks with a known amount of the compound. Allow the solvent to evaporate completely.
-
Prepare a bacterial inoculum by suspending colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Evenly streak the swab over the entire surface of an MHA plate in three directions to ensure a uniform lawn of bacterial growth.
-
Allow the plate to dry for a few minutes.
-
Aseptically place the impregnated disks, along with positive and negative control disks, on the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Proposed Mechanisms of Action
Understanding the mechanism of action is critical for the rational design and development of new antimicrobial agents. Preliminary studies suggest that benzyl carbamate compounds may exert their antimicrobial effects through the disruption of essential cellular pathways.
Inhibition of Bacterial Cell Wall Synthesis
Certain (3-benzyl-5-hydroxyphenyl)carbamates are proposed to target the bacterial cell wall, exhibiting a mechanism of action similar to that of the glycopeptide antibiotic vancomycin.[1][2] This involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall. The proposed pathway interference is depicted below.
Proposed inhibition of bacterial cell wall synthesis by benzyl carbamates.
Inhibition of Fungal Ergosterol Biosynthesis
Many antifungal agents target the ergosterol biosynthesis pathway, as ergosterol is a vital component of the fungal cell membrane that is absent in mammalian cells. It is hypothesized that certain benzyl carbamate derivatives may act by inhibiting key enzymes in this pathway, such as lanosterol 14-alpha-demethylase.
Hypothesized inhibition of fungal ergosterol biosynthesis.
Conclusion
Benzyl carbamate compounds represent a versatile scaffold for the development of novel antimicrobial agents. The data presented in this guide highlight their potential, particularly against Gram-positive bacteria and certain fungal species. Further research into their mechanism of action and structure-activity relationships will be crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation of this promising class of compounds.
References
A Comparative Guide to N-Protecting Groups: Benzyl Carbamate (Cbz) vs. Boc and Fmoc
In the realm of organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals, the selective protection and deprotection of amine functionalities is of paramount importance. The choice of an appropriate N-protecting group is a critical strategic decision that can significantly impact the efficiency and success of a synthetic route. This guide provides a detailed, data-driven comparison of the benzyl carbamate (Cbz) protecting group with two other widely used carbamates: tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on protecting group strategy.
Orthogonality and Selectivity: A Summary
The primary advantage of using Cbz, Boc, and Fmoc protecting groups lies in their orthogonal stability, allowing for the selective removal of one group in the presence of others. This orthogonality is the cornerstone of modern multi-step synthesis.[1]
The benzyl carbamate (Cbz) group, introduced by Bergmann and Zervas, is renowned for its stability under a wide range of conditions, including both acidic and basic environments.[2] Its removal is typically achieved through catalytic hydrogenolysis.[3] In contrast, the Boc group is highly susceptible to acidic conditions, while the Fmoc group is labile to basic conditions.[1] This differential reactivity forms the basis of their selective deprotection.
Data Presentation: Quantitative Comparison of Stability and Deprotection
The following tables summarize the stability of each protecting group under the deprotection conditions of the others, providing a quantitative measure of their selectivity.
Table 1: Stability of N-Protecting Groups Under Orthogonal Deprotection Conditions
| Protecting Group | Deprotection Condition | Stability of Cbz | Stability of Boc | Stability of Fmoc |
| Cbz | Catalytic Hydrogenolysis (H₂, Pd/C) | Labile | Stable | Partially Labile¹ |
| Boc | Strong Acid (e.g., TFA, HCl) | Generally Stable² | Labile | Stable |
| Fmoc | Base (e.g., 20% Piperidine in DMF) | Stable | Stable | Labile |
¹Fmoc can be cleaved under certain hydrogenolysis conditions, making it quasi-orthogonal to Cbz. Selectivity can often be achieved with careful catalyst and condition selection.[4] ²Cbz can be cleaved by strong acids like HBr in acetic acid, but is generally stable to the conditions used for Boc removal (e.g., TFA).[4]
Table 2: Typical Deprotection Reagents and Indicative Yields
| Protecting Group | Deprotection Reagent(s) | Typical Yield (%) |
| Cbz | H₂ (1 atm), 10% Pd/C in MeOH or EtOH | >90[2] |
| Transfer Hydrogenolysis (e.g., Ammonium formate, Pd/C) | >90 | |
| AlCl₃ in HFIP | High[5][6] | |
| Boc | Trifluoroacetic acid (TFA) in CH₂Cl₂ | >95[7] |
| HCl in Dioxane or Ethyl Acetate | >95 | |
| Fmoc | 20% Piperidine in DMF | >95 |
Experimental Protocols: Detailed Methodologies
The following are representative experimental protocols for the selective deprotection of Cbz, Boc, and Fmoc groups in the presence of the others.
Protocol 1: Selective Hydrogenolytic Deprotection of a Cbz Group in the Presence of a Boc Group
Objective: To selectively remove the Cbz protecting group from a dually protected amine, leaving the Boc group intact.
Materials:
-
Cbz- and Boc-protected amine (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon
-
Celite®
Procedure:
-
Dissolve the Cbz- and Boc-protected amine in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to yield the Boc-protected amine.[2]
Protocol 2: Selective Acidolytic Deprotection of a Boc Group in the Presence of a Cbz Group
Objective: To selectively remove the Boc protecting group from a dually protected amine, leaving the Cbz group intact.
Materials:
-
Cbz- and Boc-protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Cbz- and Boc-protected amine in dichloromethane in a round-bottom flask.
-
Add an equal volume of trifluoroacetic acid to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting Cbz-protected amine is often obtained as a trifluoroacetate salt and can be used directly or neutralized with a mild base.[7]
Protocol 3: Selective Basolytic Deprotection of an Fmoc Group in the Presence of a Cbz Group
Objective: To selectively remove the Fmoc protecting group from a dually protected amine, leaving the Cbz group intact.
Materials:
-
Cbz- and Fmoc-protected amine (1.0 equiv)
-
20% (v/v) Piperidine in N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the Cbz- and Fmoc-protected amine in DMF in a round-bottom flask.
-
Add the 20% piperidine in DMF solution to the flask.
-
Stir the reaction mixture at room temperature. The deprotection is typically rapid (5-30 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the DMF and piperidine under reduced pressure.
-
The crude Cbz-protected amine can then be purified by an appropriate method, such as column chromatography.
Mandatory Visualization: Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflow for a comparative selectivity experiment.
Caption: Orthogonal deprotection of a trifunctionally protected substrate.
Caption: Workflow for comparing the selectivity of Cbz and Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Benzyl Benzylcarbamate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like benzyl benzylcarbamate are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory considerations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on its hazard profile, which includes potential for skin and eye irritation and respiratory irritation if inhaled, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3][4][5]
Quantitative Data Summary
The following table summarizes key hazard classifications for this compound, compiled from various safety data sheets. This information is critical for a proper waste assessment.
| Hazard Classification | GHS Hazard Statement | Primary Route of Exposure |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Skin Contact |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Eye Contact |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Inhalation |
| Specific target organ toxicity — single exposure (Category 3) | H335: May cause respiratory irritation | Inhalation |
| Hazardous to the aquatic environment — long-term hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects | Environmental Release |
Data compiled from multiple sources.[3][6]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a regulated chemical waste stream. Adherence to institutional and local regulations is non-negotiable.
Step 1: Waste Identification and Segregation
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. Incompatible materials can lead to dangerous chemical reactions.
-
Waste Streams: Segregate waste into the following categories:
-
Unused Product: Pure, unadulterated this compound.
-
Contaminated Labware: Items such as pipette tips, vials, and gloves that have come into direct contact with the chemical.
-
Aqueous Solutions: Any solutions containing dissolved this compound.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents.
-
Step 2: Waste Containerization and Labeling
-
Select Appropriate Containers: Use chemically resistant, leak-proof containers for waste collection. High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date (the date the first drop of waste is added to the container)
-
The name of the principal investigator or laboratory group.
-
Step 3: Waste Accumulation and Storage
-
Secure Storage: Store waste containers in a designated, secure satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Consult Your Institution's EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup. They will provide specific instructions and ensure that the waste is transported and disposed of in compliance with all federal, state, and local regulations.[7][8][9][10]
-
Do Not Dispose Down the Drain: this compound should not be disposed of down the sink.[11] It can be harmful to aquatic life, and this method of disposal is likely to be a violation of local wastewater regulations.[6]
-
Incineration: The preferred method of disposal for this compound is typically incineration by a licensed hazardous waste disposal facility.
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your laboratory supervisor and EHS department immediately.
-
Contain: For small spills, if you are trained and it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Clean-up: Carefully collect the absorbent material and place it in a labeled hazardous waste container. Clean the spill area with an appropriate solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety guidelines and the most current regulatory requirements.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 11. acs.org [acs.org]
Personal protective equipment for handling Benzyl benzylcarbamate
This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling Benzyl benzylcarbamate. Adherence to these procedures is critical for ensuring personal safety and proper chemical management in the laboratory.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure to this compound. The following table summarizes the required and recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[1][2] | To protect against splashes and dust particles. Similar compounds are known to cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3] | To prevent skin contact and absorption. Carbamates can be absorbed through the skin.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][4][5] If dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[6] | To avoid inhalation of dust or aerosols, which can cause respiratory irritation.[1][2] |
| Body Protection | A standard laboratory coat is required. For larger quantities or instances with a significant risk of spillage, a chemical-resistant apron or coveralls should be worn.[3] | To protect skin and personal clothing from contamination.[3] |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][4][5]
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled.[1][5] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
-
Spill Prevention: Use appropriate tools, such as spatulas, to handle the solid compound and avoid generating dust.[3]
Storage:
-
Store in a tightly sealed, properly labeled container.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]
Disposal Plan
-
Waste Characterization: All waste containing this compound should be treated as hazardous chemical waste.[3]
-
Containerization: Collect waste in a designated, sealed, and clearly labeled container.[1][3]
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal program, adhering to all local, state, and federal regulations.[3] Do not dispose of down the drain or in regular trash.[3]
Experimental Protocol: General Weighing and Solution Preparation
This protocol outlines a general procedure for safely weighing this compound and preparing a solution.
-
Preparation:
-
Ensure the chemical fume hood is operational.
-
Don all required PPE as outlined in the table above.
-
Gather all necessary equipment (e.g., analytical balance, weigh paper, spatula, beaker, appropriate solvent, stir bar).
-
-
Weighing:
-
Place a piece of weigh paper on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound from its storage container to the weigh paper using a clean spatula.
-
Record the exact weight.
-
-
Solution Preparation:
-
Place a beaker containing the appropriate solvent and a stir bar on a stir plate within the fume hood.
-
Carefully add the weighed this compound to the solvent.
-
Allow the mixture to stir until the solid is fully dissolved.
-
-
Cleanup:
-
Clean all used equipment.
-
Dispose of any contaminated materials (e.g., weigh paper, gloves) in the designated hazardous waste container.
-
Wipe down the work area within the fume hood.
-
Wash hands thoroughly after completing the procedure.
-
Safe Handling Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
